Product packaging for 2-Ethoxy-4-fluorophenylboronic acid(Cat. No.:CAS No. 480438-58-2)

2-Ethoxy-4-fluorophenylboronic acid

Cat. No.: B1591070
CAS No.: 480438-58-2
M. Wt: 183.97 g/mol
InChI Key: WCJKVQYVILAKQW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorophenylboronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BFO3 B1591070 2-Ethoxy-4-fluorophenylboronic acid CAS No. 480438-58-2

Properties

IUPAC Name

(2-ethoxy-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJKVQYVILAKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584280
Record name (2-Ethoxy-4-fluorophenyl)boronic acid
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Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-58-2
Record name (2-Ethoxy-4-fluorophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4-fluorophenylboronic acid has emerged as a pivotal building block in modern organic synthesis, prized for its unique electronic and steric properties. This guide provides an in-depth analysis of its physicochemical characteristics, safety protocols, and core applications, with a pronounced focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By elucidating the causality behind protocol design and offering validated experimental workflows, this document serves as a comprehensive resource for professionals aiming to leverage this versatile reagent in medicinal chemistry and materials science.

Introduction: Strategic Importance of Fluorinated Boronic Acids

In the landscape of synthetic chemistry, arylboronic acids are indispensable reagents for the construction of carbon-carbon bonds, a cornerstone of molecular assembly. This compound (Figure 1) belongs to a particularly valuable subclass: fluorinated phenylboronic acids. The strategic incorporation of a fluorine atom and an ethoxy group onto the phenyl ring imparts distinct properties that are highly sought after in drug discovery and materials science.[1]

  • Fluorine's Influence: The fluorine substituent, being highly electronegative, modulates the electronic nature of the aromatic ring. This can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic properties of the final compound.[1][2]

  • Ethoxy Group's Role: The ortho-ethoxy group provides steric bulk and introduces a potential hydrogen bond acceptor, influencing both reactivity in cross-coupling reactions and the conformational posture of the resulting biaryl products.

This unique combination makes this compound a preferred building block for creating diverse molecular libraries, particularly in the development of targeted therapies for diseases like cancer.[1] Its stability, ease of handling, and compatibility with a wide range of reaction conditions further solidify its status as a reagent of choice in both academic and industrial laboratories.[1]

Physicochemical Properties & Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 480438-58-2[1][3][4]
Molecular Formula C₈H₁₀BFO₃[1][5]
Molecular Weight 183.97 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
Melting Point 136-141 °C[1][6]
Purity Typically ≥96%[1][5]
Solubility Poorly soluble in water; soluble in many organic solvents.
Storage Store at room temperature or under inert gas, protected from moisture.[1]

Note: Commercially available boronic acids can contain varying amounts of the corresponding anhydride (boroxine), which may not impede reactivity in many cross-coupling reactions.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds between aryl or vinyl halides/triflates and an organoboron compound.[2][9][10]

Mechanistic Overview: A Validating Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle. Each step is critical and must proceed efficiently for a high-yielding reaction. The generally accepted mechanism provides a framework for troubleshooting and optimization.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[9]

  • Transmetalation: This is often the rate-determining step. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (Ar') to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[10]

Protocol Design & Optimization: An Application Scientist's Perspective

Designing a robust Suzuki coupling protocol requires careful consideration of several interdependent parameters. The choices made directly impact yield, purity, and reaction time.

  • Catalyst & Ligand Selection:

    • Causality: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. The ligand stabilizes the palladium center, prevents precipitation as palladium black, and modulates its reactivity.

    • Insight: For coupling with aryl chlorides, which are less reactive, electron-rich and bulky phosphine ligands like XPhos or RuPhos are often required to facilitate the challenging oxidative addition step.[12] For more reactive partners like aryl bromides or iodides, catalysts like Pd(PPh₃)₄ can be sufficient.[12]

  • The Role of the Base:

    • Causality: The base is not merely a spectator; it is essential for activating the boronic acid to form the boronate complex, which is necessary for transmetalation.[11]

    • Insight: The strength of the base can influence the reaction outcome. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[12] However, if base-sensitive functional groups are present in the substrates, a milder base like K₂CO₃ or even KF can be employed.[11]

  • Solvent System:

    • Causality: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

    • Insight: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is a common choice.[12] This biphasic system allows the inorganic base to activate the boronic acid, which then interacts with the catalyst in the organic phase.

A Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

dot

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Base (K₂CO₃, 2.0 eq) to reaction vessel. prep2 2. Add Solvent (e.g., Dioxane/H₂O 4:1). prep1->prep2 prep3 3. Degas the mixture (Argon sparging for 15 min). prep2->prep3 prep4 4. Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%). prep3->prep4 prep5 5. Heat the reaction (e.g., 80-100 °C) and monitor by TLC or LC-MS. prep4->prep5 workup1 6. Cool to RT, dilute with EtOAc and water. prep5->workup1 Reaction Complete workup2 7. Separate layers. Extract aqueous layer with EtOAc. workup1->workup2 workup3 8. Combine organic layers, wash with brine, dry (Na₂SO₄). workup2->workup3 workup4 9. Concentrate in vacuo. workup3->workup4 workup5 10. Purify by column chromatography. workup4->workup5

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery

The 2-(2-ethoxy-4-fluorophenyl) moiety is a valuable pharmacophore. Its incorporation into molecular scaffolds has been instrumental in the development of potent and selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as powerful inhibitors of the Met kinase superfamily, which is implicated in various cancers.[13] The use of building blocks like this compound allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic profiles.[13]

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is paramount for laboratory safety.

  • Hazard Identification: This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[7] Some sources also indicate it may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[7]

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[14]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. It is often recommended to store under an inert atmosphere as boronic acids can be sensitive to moisture.

Conclusion

This compound is a sophisticated and highly effective reagent for the synthesis of complex organic molecules. Its unique electronic and steric attributes, conferred by the ethoxy and fluoro substituents, make it an invaluable tool for researchers in drug discovery and materials science. A fundamental understanding of its properties and the mechanistic principles of the Suzuki-Miyaura reaction, as detailed in this guide, empowers scientists to design and execute robust, efficient, and safe synthetic strategies.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Ethoxy-4-fluorophenylboronic acid in Modern Organic Synthesis

This compound stands as a pivotal building block in the landscape of contemporary organic chemistry, particularly within the realms of medicinal chemistry and materials science.[1] Its strategic substitution pattern, featuring an activating ethoxy group and a modulating fluorine atom, imparts unique reactivity and selectivity, making it a highly sought-after intermediate. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this versatile reagent, offering field-proven insights for researchers and drug development professionals. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This powerful carbon-carbon bond-forming methodology is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl and heteroaryl structures that are prevalent in a vast array of pharmacologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability and binding affinity.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely employed strategy for the synthesis of this compound involves the directed ortho-lithiation of 1-ethoxy-3-fluorobenzene, followed by electrophilic trapping with a borate ester. This approach leverages the directing ability of the ethoxy group to achieve regioselective functionalization of the aromatic ring.

Causality Behind Experimental Choices:
  • Starting Material: 1-Ethoxy-3-fluorobenzene is the logical precursor. The ethoxy group is a potent ortho-directing group for lithiation, guiding the deprotonation to the C2 position. The fluorine atom at the C3 position further acidifies the C2 proton, facilitating the lithiation process.

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base commonly used for the deprotonation of aromatic C-H bonds. Its use at low temperatures is critical to prevent side reactions and ensure kinetic control of the lithiation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic polar solvent that effectively solvates the organolithium intermediate, preventing aggregation and enhancing its reactivity. The low temperature (-78 °C) is crucial to maintain the stability of the aryllithium species and prevent decomposition or rearrangement.

  • Borating Agent: Triisopropyl borate is a widely used electrophile for the synthesis of boronic acids. Its bulky isopropyl groups help to prevent the formation of over-borylated byproducts. The reaction with the aryllithium intermediate forms a boronate ester in situ.

  • Hydrolysis: Acidic workup with hydrochloric acid is necessary to hydrolyze the boronate ester to the desired boronic acid.

Synthetic Workflow Diagram:

Synthesis_Workflow Start 1-Ethoxy-3-fluorobenzene Lithiation ortho-Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Borylation Borylation (Triisopropyl borate, -78 °C to RT) Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative Method):

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethoxy-3-fluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x ). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

II. Purification: Achieving High Purity for Demanding Applications

The purity of this compound is paramount for its successful application in sensitive downstream reactions like Suzuki-Miyaura couplings. The primary impurities are typically the starting material and the corresponding boroxine (a cyclic trimer anhydride).

Purification Workflow Diagram:

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Step-by-Step Purification Protocol:
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Filtration and Washing: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified product under high vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.[1]

III. Comprehensive Characterization: A Multi-technique Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Property Value Source
CAS Number 480438-58-2[1]
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 141 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. The expected signals would include a triplet and a quartet for the ethoxy group, and distinct aromatic protons with characteristic coupling patterns due to the fluorine and boronic acid substituents. The protons of the B(OH)₂ group typically appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the boron atom will typically be broad due to quadrupolar relaxation. The carbon-fluorine coupling will be observable for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹.

  • B-O Stretch: A strong band typically observed in the 1310-1380 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 184. The fragmentation pattern would likely involve the loss of water, the ethoxy group, and potentially the boronic acid moiety. It is important to note that boronic acids can sometimes form cyclic anhydrides (boroxines) under mass spectrometry conditions, which may lead to the observation of higher mass ions.

IV. Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of biaryl structures, which are common motifs in many drug candidates. The presence of the ethoxy and fluoro substituents can be strategically utilized to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their biological activity and pharmacokinetic profiles.

V. Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of this compound. The detailed protocols and mechanistic insights are intended to empower researchers and drug development professionals to confidently utilize this valuable synthetic intermediate in their research endeavors. Adherence to the described procedures and analytical techniques will ensure the reliable production of high-purity material, which is critical for the successful development of novel therapeutics and advanced materials.

References

An In-Depth Technical Guide to 2-Ethoxy-4-fluorophenylboronic Acid: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on 2-Ethoxy-4-fluorophenylboronic acid, a critical building block in contemporary organic synthesis and drug discovery, is now available for researchers, scientists, and professionals in drug development. This document provides a deep dive into the molecule's structure, properties, synthesis, and key applications, with a focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Molecular Structure and Chemical Formula

This compound is an organoboron compound featuring a phenyl ring substituted with an ethoxy group at the 2-position, a fluorine atom at the 4-position, and a boronic acid functional group (-B(OH)₂) at the 1-position. This unique arrangement of substituents significantly influences the compound's reactivity and utility in organic synthesis.

Chemical Formula: C₈H₁₀BFO₃[1]

Molecular Weight: 183.97 g/mol [1]

CAS Number: 480438-58-2[1]

Preferred IUPAC Name: (2-ethoxy-4-fluorophenyl)boronic acid[1]

The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the phenyl ring modulates the electronic properties of the boronic acid, impacting its performance in cross-coupling reactions.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Appearance White to off-white crystalline powder[]
Melting Point 141 °C (lit.)[]
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.97[1]
Solubility Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. A representative synthesis for a structurally similar compound, 4-ethoxy-3-fluorophenylboronic acid, provides a viable synthetic route.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow A Starting Material (e.g., 4-bromo-1-ethoxy-2-fluorobenzene) B Lithiation or Grignard Formation (e.g., n-BuLi or Mg) A->B Reaction with organometallic reagent C Borylation (Trialkyl borate, e.g., B(OMe)₃) B->C Reaction with borate ester D Acidic Hydrolysis (e.g., HCl) C->D Protonation E Final Product (this compound) D->E Workup

Caption: General synthetic workflow for phenylboronic acids.

Experimental Protocol (Adapted from a similar synthesis):

  • Dissolve the starting aryl halide (e.g., 4-bromo-1-ethoxy-2-fluorobenzene) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add an organolithium reagent (e.g., n-butyllithium) or activate magnesium turnings to form the Grignard reagent.

  • After the formation of the organometallic intermediate, slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same solvent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2N HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct aromatic protons with couplings influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting (C-F coupling).

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for O-H stretching of the boronic acid group (typically broad), C-O stretching of the ethoxy group, C-F stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. For a related compound synthesized using this compound, a mass-to-charge ratio of m/e = 301.1 [M+H]⁺ was observed, indicating the incorporation of the boronic acid fragment.[]

Reactivity and Key Applications

The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This reaction is widely employed in the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X R2BOH2 R²-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety. They are valued for their ability to form reversible covalent bonds with diols, which are present in many biological macromolecules. This compound serves as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications.

For instance, this compound has been utilized as a reactant in the synthesis of novel catechol-O-methyltransferase (COMT) inhibitors.[] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for conditions such as Parkinson's disease.

The unique substitution pattern of this compound allows for the introduction of the 2-ethoxy-4-fluorophenyl moiety into a larger molecular scaffold, which can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a key reagent for the synthesis of complex molecules, particularly in the field of drug discovery. The strategic placement of the ethoxy and fluoro substituents provides medicinal chemists with a tool to fine-tune the properties of potential drug candidates. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.

References

"2-Ethoxy-4-fluorophenylboronic acid" CAS number 480438-58-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethoxy-4-fluorophenylboronic Acid (CAS 480438-58-2) for Advanced Synthesis

Introduction: A Strategically Functionalized Building Block

In the landscape of modern organic synthesis and medicinal chemistry, this compound has emerged as a pivotal building block.[1] Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable efficiency.[1][2] The strategic placement of an ethoxy group at the 2-position and a fluorine atom at the 4-position is not arbitrary. This specific arrangement of an electron-donating group (ethoxy) and an electron-withdrawing group (fluorine) provides chemists with a tool to finely tune the electronic properties, reactivity, and ultimately, the biological characteristics of target molecules.[1][3]

The fluorine atom, in particular, is a celebrated feature in drug design. Its incorporation can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability—key pharmacokinetic properties that determine the success of a drug candidate.[3][4] This guide serves as a technical resource for researchers and drug development professionals, offering insights into the properties, synthesis, and application of this versatile reagent, with a focus on the causal relationships that govern its reactivity and practical use in the laboratory.

Physicochemical Properties & Handling

Understanding the fundamental properties of this compound is the first step toward its successful application. The compound is typically a white to off-white crystalline solid, stable under standard laboratory conditions.[1] However, like many boronic acids, it can exist in equilibrium with its anhydride form (a trimeric boroxine), particularly upon prolonged storage or exposure to heat.[5][6] This does not typically impede its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under the basic aqueous conditions of the reaction.

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 480438-58-2[1][5][7]
Molecular Formula C₈H₁₀BFO₃[1][7]
Molecular Weight 183.97 g/mol [1][5][7]
Appearance White to off-white crystalline powder[1]
Melting Point 136-141 °C[5][7]
Synonyms 2-Ethoxy-4-fluorobenzeneboronic acid[1][6][7]
Storage Store at room temperature, sealed in a dry place[1]

Table 2: Safety & Handling Information

Hazard ClassGHS StatementsPrecautionary Measures & PPESource(s)
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P337+P313: If eye irritation persists: Get medical advice/attention.
General Handling Not classified for other major physical or health hazardsUse in a well-ventilated area. Wear a dust mask (e.g., N95) to avoid inhalation of powder.[5]

A Plausible Synthetic Route

The synthesis of arylboronic acids typically involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester, followed by acidic workup. A common and effective strategy for this compound begins with 1-bromo-2-ethoxy-4-fluorobenzene. This pathway involves a lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species, which is then trapped with an electrophilic boron source like triisopropyl borate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Transformation cluster_end Final Product Start 1-Bromo-2-ethoxy-4-fluorobenzene in THF Step1 1. Add n-BuLi 2. Maintain at -78°C Start->Step1 Lithium-Halogen Exchange Step2 3. Add Triisopropyl Borate 4. Warm to RT Step1->Step2 Borylation Step3 5. Acidic Hydrolysis (e.g., HCl) Step2->Step3 Workup End This compound Step3->End

Caption: A general workflow for the synthesis of this compound.

Causality in the Synthesis:

  • Low Temperature (-78°C): The lithium-halogen exchange is performed at cryogenic temperatures to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or other electrophilic sites on the starting material.

  • Triisopropyl Borate: This borate ester is used instead of the simpler trimethyl borate because its bulky isopropyl groups help to prevent the formation of over-arylated borate complexes (ate complexes), which would lead to lower yields of the desired mono-arylated product.

  • Acidic Hydrolysis: The final step is crucial to hydrolyze the boronate ester intermediate to the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and materials.[1][8]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][9] Understanding this cycle is key to troubleshooting and optimizing reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar¹-Pd(II)L₂-X Pd0->OA Oxidative Addition (Ar¹-X) Trans Ar¹-Pd(II)L₂-Ar² OA->Trans Transmetalation (Ar²-B(OH)₂, Base) Trans->Pd0 Catalyst Regeneration Product Ar¹-Ar² Trans->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group (Ar²) is transferred from boron to palladium, is often rate-determining. The electronic nature of the boronic acid is critical here. The ethoxy and fluoro substituents on this compound modulate the electron density of the aromatic ring, directly influencing the kinetics of this crucial step.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reaction: this compound + 1-Bromo-4-methoxybenzene → 2-Ethoxy-4-fluoro-4'-methoxy-1,1'-biphenyl

Table 3: Reagent Stoichiometry

ReagentMolar Equiv.Purpose
1-Bromo-4-methoxybenzene1.0Aryl Halide (Electrophile)
This compound 1.2 - 1.5Boronic Acid (Nucleophile)
Pd(PPh₃)₄0.02 - 0.05Palladium(0) Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
Dioxane/Water (e.g., 4:1)-Solvent System

Expert Rationale for Component Selection:

  • Excess Boronic Acid: A slight excess (1.2-1.5 eq.) is used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid or its partial degradation.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust, air-stable precatalyst that reliably generates the active Pd(0) species in solution.

  • Base: An inorganic base like potassium carbonate is essential. It activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transmetalation step.[10]

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed solvent system (e.g., 8 mL Dioxane, 2 mL Water) via syringe. Degassing the solvent (e.g., by sparging with argon for 20 minutes) is a best practice to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Workup and Extraction: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Washing: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation A 1. Combine solid reagents (Aryl Halide, Boronic Acid, Base) B 2. Purge flask with N₂/Ar A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat to 80-90°C (Monitor by TLC/LCMS) C->D E 5. Cool & Dilute (EtOAc / Water) D->E F 6. Extract & Wash Organic Phase E->F G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Biaryl Product H->I

Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Broader Applications in Scientific Research

The value of this compound extends beyond a single reaction. Its incorporation into molecular scaffolds is a validated strategy across multiple scientific domains:

  • Drug Discovery: This building block is instrumental in creating libraries of complex molecules for screening. The resulting fluorinated biaryl structures are frequently investigated as kinase inhibitors in oncology, as well as agents for treating neurological and cardiovascular diseases.[1][4][11] Boronic acids themselves are a growing class of pharmaceuticals, with several approved drugs.[12][13]

  • Materials Science: It is used in the synthesis of functionalized polymers and organic electronics, where the electronic properties of the biaryl units can be tailored for applications in organic light-emitting diodes (OLEDs) and sensors.[1]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of the 2-ethoxy-4-fluorophenyl moiety can lead to the development of new herbicides and pesticides with improved efficacy and environmental profiles.[1]

Conclusion

This compound, CAS 480438-58-2, is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it an invaluable asset for constructing complex molecular architectures. By understanding the principles behind its synthesis and the mechanistic nuances of its application in the Suzuki-Miyaura coupling, researchers in drug discovery, materials science, and beyond can harness its full potential to drive innovation and accelerate the development of new functional molecules.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Boron and Fluorine in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug discovery, the strategic incorporation of specific structural motifs can profoundly influence molecular properties and biological activity. Among the vast arsenal of building blocks available to the medicinal chemist and materials scientist, fluorinated phenylboronic acids have emerged as a class of reagents with exceptional utility and versatility. This guide provides an in-depth exploration of the discovery, history, and evolving applications of these powerful synthetic intermediates, tailored for researchers, scientists, and professionals in drug development.

The unique physicochemical properties imparted by the confluence of a boronic acid moiety and fluorine substitution on an aromatic ring have positioned these compounds as indispensable tools. The boronic acid group, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, offers a robust and highly selective handle for the formation of carbon-carbon bonds. Simultaneously, the introduction of fluorine, the most electronegative element, can dramatically alter a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to biological targets.[1][2] This guide will trace the historical development of these critical reagents, from their foundational synthesis to their role in the creation of advanced materials and life-saving therapeutics.

A Historical Perspective: From Organoboron Pioneers to the Rise of Fluorinated Analogues

The journey of fluorinated phenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While boronic acids were first synthesized in 1860 by Edward Frankland, their synthetic potential remained largely untapped for nearly a century.[3] The landscape began to change significantly with the work of Herbert C. Brown and the subsequent development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s, which revolutionized the synthesis of biaryl compounds.

The advent of modern organofluorine chemistry in the mid-20th century, driven by the need for new materials and pharmaceuticals, set the stage for the convergence of these two fields. The deliberate synthesis of fluorinated phenylboronic acids was a logical progression, aiming to combine the synthetic advantages of the boronic acid group with the property-modulating effects of fluorine. Early synthetic approaches mirrored those for non-fluorinated analogues, primarily relying on the reaction of organometallic reagents with borate esters.

A pivotal and still widely practiced method involves the lithium-halogen exchange of a fluorinated aryl halide at low temperatures, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[3][4] This approach offers a reliable route to various isomers of fluorinated phenylboronic acids.

The Impact of Fluorine on Physicochemical Properties

The introduction of fluorine atoms onto the phenyl ring of a boronic acid has profound and predictable effects on its electronic and physical properties. These alterations are central to their utility in both synthesis and drug design.

Enhanced Lewis Acidity and Modulated pKa

One of the most significant consequences of fluorination is the increase in the Lewis acidity of the boron center. The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which in turn makes the boronic acid a stronger Lewis acid.[3] This is reflected in a lower pKa value compared to the parent phenylboronic acid. This enhanced acidity can influence the rate and efficiency of transmetalation in Suzuki-Miyaura couplings and is crucial for applications in sensor technology, where binding to diols is often pH-dependent.[4]

CompoundpKa
Phenylboronic acid~8.8
2-Fluorophenylboronic acid~8.7
3-Fluorophenylboronic acid~8.4
4-Fluorophenylboronic acid~8.8
3,5-Difluorophenylboronic acid~7.3
Pentafluorophenylboronic acid~6.9

Table 1: A comparison of the pKa values of various fluorinated phenylboronic acids, demonstrating the acidifying effect of fluorine substitution.

Structural and Conformational Effects

X-ray crystallographic studies of fluorinated phenylboronic acids have provided valuable insights into their solid-state structures. Like their non-fluorinated counterparts, they often form hydrogen-bonded dimers.[5][6][7] The presence of fluorine can introduce additional weak interactions, such as C-H···F hydrogen bonds, which can influence crystal packing. The bond lengths and angles within the molecule are also subtly affected by the electronic influence of the fluorine substituents.

CompoundB-C Bond Length (Å)C-F Bond Length (Å)
2-Fluorophenylboronic acid~1.56~1.36
3-Fluorophenylboronic acid~1.55~1.36
4-Fluorophenylboronic acid~1.56~1.36

Table 2: Representative bond lengths from crystal structure data, illustrating the structural parameters of fluorinated phenylboronic acids.[5][6][8]

Synthetic Methodologies: A Comparative Overview

The synthesis of fluorinated phenylboronic acids can be achieved through several key strategies. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Organometallic Routes: The Workhorse of Synthesis

The most common and versatile methods for preparing fluorinated phenylboronic acids involve the generation of an organometallic intermediate from a corresponding fluorinated aryl halide, followed by reaction with a borate ester.

  • Grignard Reagent-Based Synthesis: This classic approach involves the formation of a Grignard reagent from a fluorinated aryl bromide or iodide, which is then reacted with a trialkyl borate. While effective, the preparation of the Grignard reagent can sometimes be challenging, especially with less reactive aryl chlorides or fluorides.

  • Organolithium-Based Synthesis: This method, often preferred for its higher reactivity, utilizes an organolithium reagent generated via lithium-halogen exchange or direct deprotonation. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions. This route is particularly useful for the synthesis of highly substituted or sterically hindered fluorinated phenylboronic acids.[4][9]

organometallic_synthesis cluster_grignard Grignard Route cluster_lithium Organolithium Route ArF_Br Ar(F)-Br Grignard Ar(F)-MgBr ArF_Br->Grignard Mg, THF Intermediate1 Ar(F)-B(OR)2 Grignard->Intermediate1 1. B(OR)3 2. H3O+ Borate1 B(OR)3 FPBA1 Ar(F)-B(OH)2 Intermediate1->FPBA1 Hydrolysis ArF_X Ar(F)-X (X=Br, I) Organolithium Ar(F)-Li ArF_X->Organolithium n-BuLi, -78°C Intermediate2 Ar(F)-B(OR)2 Organolithium->Intermediate2 1. B(OR)3 2. H3O+ Borate2 B(OR)3 FPBA2 Ar(F)-B(OH)2 Intermediate2->FPBA2 Hydrolysis

Figure 1: A comparative workflow of Grignard and Organolithium routes.

Palladium-Catalyzed Borylation: A Modern Approach

More recently, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, have emerged as powerful alternatives for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids. This method offers excellent functional group tolerance and can often be performed under milder conditions than traditional organometallic routes.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol is adapted from the literature and provides a representative example of the organolithium approach.[4]

  • Protection of the Amine: 4-Bromo-2-fluoroaniline is first protected, for example, as its bis(trimethylsilyl) derivative, to prevent interference from the acidic N-H protons during the lithium-halogen exchange.

  • Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroaniline is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Borylation: A solution of n-butyllithium is added dropwise, and the mixture is stirred for a short period to allow for complete lithium-halogen exchange. Trimethyl borate is then added, and the reaction is allowed to slowly warm to room temperature.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an acidic aqueous solution (e.g., HCl). This step hydrolyzes the borate ester to the boronic acid and removes the silyl protecting groups.

  • Isolation: The product is isolated by extraction and can be further purified by recrystallization or chromatography.

Applications in Drug Discovery and Beyond

The unique properties of fluorinated phenylboronic acids have made them invaluable in several areas of chemical science, most notably in medicinal chemistry and materials science.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The primary application of fluorinated phenylboronic acids is as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The electron-withdrawing nature of the fluorine substituents can influence the reaction kinetics, and in some cases, requires modified reaction conditions for optimal yields.

suzuki_miyaura pd0 Pd(0)L2 pd_complex1 Ar'-Pd(II)-X      L2 pd0->pd_complex1 Oxidative Addition ar_x Ar'-X ar_x->pd_complex1 pd_complex2 Ar'-Pd(II)-Ar(F)      L2 pd_complex1->pd_complex2 Transmetalation fpba Ar(F)-B(OH)2 boronate [Ar(F)-B(OH)3]- fpba->boronate Activation base Base (e.g., K2CO3) base->boronate boronate->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar'-Ar(F) pd_complex2->product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Tavaborole - An Antifungal Agent

Tavaborole (Kerydin) is an FDA-approved topical antifungal agent for the treatment of onychomycosis. Its synthesis utilizes a fluorinated phenylboronic acid derivative, which ultimately forms the core benzoxaborole structure. The fluorine atom in Tavaborole enhances its ability to inhibit the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis. This strategic fluorination contributes to the drug's potency and efficacy.

Case Study: Vaborbactam - A β-Lactamase Inhibitor

Vaborbactam is a non-β-lactam β-lactamase inhibitor that is used in combination with antibiotics to combat resistant bacterial infections. While not a phenylboronic acid itself, its synthesis involves boronic acid chemistry. This highlights the broader importance of organoboron compounds in developing novel therapeutic agents.[10][11]

Applications in Materials Science

In the realm of materials science, fluorinated phenylboronic acids are employed in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The fluorine atoms can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and influence the self-assembly and packing of the molecules in the solid state, leading to materials with desired optical and electronic characteristics.[12]

Conclusion and Future Outlook

The discovery and development of fluorinated phenylboronic acids represent a significant advancement in synthetic and medicinal chemistry. The ability to strategically introduce fluorine into complex molecules via robust and versatile cross-coupling reactions has empowered researchers to fine-tune molecular properties with a high degree of precision. This has led to the creation of more effective drugs with improved pharmacokinetic profiles and the development of novel materials with enhanced performance.

As our understanding of the subtle interplay between fluorine substitution and molecular function continues to grow, the demand for novel and diverse fluorinated phenylboronic acids will undoubtedly increase. Future research in this area is likely to focus on the development of more efficient and sustainable synthetic methods, including late-stage fluorination and C-H activation/borylation strategies. The continued exploration of the chemical space occupied by these privileged scaffolds promises to unlock new opportunities in drug discovery, materials science, and beyond.

References

The Strategic Dance of Electrons and Atoms: A Technical Guide to the Role of Ethoxy and Fluoro Groups in 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4-fluorophenylboronic acid has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Its utility is not merely incidental; it is the result of a finely tuned interplay between the electronic and steric properties of its three key components: the phenylboronic acid core, the ortho-ethoxy group, and the para-fluoro substituent. This in-depth technical guide dissects the individual and synergistic roles of the ethoxy and fluoro groups, providing a comprehensive understanding of how they govern the reactivity, stability, and application of this important synthetic intermediate. We will explore the nuanced electronic effects that modulate the acidity and nucleophilicity of the boronic acid, the critical steric influence of the ortho-alkoxy substituent, and the combined impact of these features on the kinetics and outcomes of the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will present detailed experimental protocols and delve into case studies where the unique attributes of this compound have been strategically exploited in the synthesis of bioactive molecules.

Introduction: The Phenylboronic Acid Scaffold and the Power of Substitution

Phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. The reactivity and utility of a phenylboronic acid are not static; they can be meticulously controlled through the strategic placement of substituents on the phenyl ring. These substituents exert their influence through a combination of electronic and steric effects, altering the properties of the boronic acid in predictable ways.

This compound is a prime example of such molecular engineering. The ethoxy group at the ortho-position and the fluorine atom at the para-position are not mere spectators; they are active participants that dictate the molecule's behavior. Understanding their roles is crucial for any researcher aiming to leverage this reagent to its full potential.

The Electronic Influence of the Fluoro and Ethoxy Groups

The electronic character of the aromatic ring is a key determinant of a phenylboronic acid's properties, particularly its Lewis acidity and its efficacy in the transmetalation step of the Suzuki-Miyaura coupling. In this compound, the ethoxy and fluoro groups engage in a captivating electronic tug-of-war.

The Dual Nature of the Fluoro Group

The fluorine atom, positioned para to the boronic acid, exhibits a dual electronic nature:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma bond network. This effect pulls electron density away from the aromatic ring, making the boron atom more electron-deficient and thus increasing the Lewis acidity of the boronic acid. An increased Lewis acidity can facilitate the formation of the boronate complex, a key step in the Suzuki-Miyaura reaction.[1][2]

  • Mesomeric (Resonance) Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance. This electron-donating effect is most pronounced at the ortho and para positions. However, for fluorine, the inductive effect is generally considered to dominate over the resonance effect in terms of overall ring activation/deactivation.

The net effect of the para-fluoro group is an increase in the acidity of the boronic acid compared to unsubstituted phenylboronic acid. This is reflected in their respective pKa values.

The Dominant Electron-Donating Ethoxy Group

The ethoxy group, situated ortho to the boronic acid, also displays competing electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.

  • Mesomeric (Resonance) Effect (+M): The oxygen's lone pairs strongly donate electron density into the aromatic ring via resonance. This effect is significantly stronger than its inductive withdrawal. The +M effect increases the electron density of the phenyl ring, particularly at the ortho and para positions.

Overall, the ethoxy group is considered a strong electron-donating group. This has the effect of increasing the nucleophilicity of the aryl group that is transferred during the Suzuki-Miyaura reaction, which can influence the rate of transmetalation.

Synergistic Electronic Effects and Acidity

The combination of a para-fluoro and an ortho-ethoxy group results in a nuanced electronic environment. The strong electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can be beneficial for the initial steps of the Suzuki coupling. In contrast, the electron-donating ethoxy group increases the electron density of the ring, which can accelerate the transmetalation step.

To quantify the impact of these substituents on acidity, a comparison of the pKa values of related phenylboronic acids is illustrative.

CompoundSubstituentsPredicted pKaExperimental pKa
Phenylboronic AcidNone~8.88.83
4-Fluorophenylboronic acidpara-F~8.2~7.8
2-Ethoxyphenylboronic acidortho-OEt8.57-
This compound ortho-OEt, para-F8.71 -

Note: Experimental pKa values can vary depending on the measurement conditions. Predicted values are from chemical software and provide a relative comparison.

The data suggests that the electron-withdrawing fluoro group in 4-fluorophenylboronic acid significantly lowers the pKa (increases acidity) compared to the parent phenylboronic acid. The predicted pKa for 2-ethoxyphenylboronic acid is slightly lower than the parent, likely due to a combination of inductive withdrawal and potential intramolecular interactions. The predicted pKa for this compound is surprisingly close to that of unsubstituted phenylboronic acid, suggesting a complex interplay where the electron-donating ethoxy group may counteract the acidifying effect of the fluorine.

The Critical Role of Steric Effects and Intramolecular Interactions

The placement of the ethoxy group at the ortho position introduces significant steric and conformational effects that are crucial to the molecule's reactivity and solid-state behavior.

Steric Hindrance and Conformational Control

The bulky ethoxy group adjacent to the boronic acid can influence the torsional angle between the phenyl ring and the B(OH)₂ group. This steric hindrance can impact the approach of the palladium complex during the Suzuki-Miyaura reaction. While significant steric bulk can sometimes hinder the reaction, the ethoxy group is often well-tolerated and can even play a beneficial role in directing the regioselectivity of the coupling.

Intramolecular Hydrogen Bonding

A key feature of many ortho-alkoxy phenylboronic acids is the potential for an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the oxygen atom of the alkoxy group.[3] This interaction can stabilize a more planar conformation of the molecule, which may have implications for its crystal packing and reactivity. Studies on related 2-alkoxyphenylboronic acids have shown that this intramolecular hydrogen bond can be a dominant feature in the solid state, sometimes leading to the formation of monomeric structures rather than the more common hydrogen-bonded dimers.[4][5]

Caption: Potential intramolecular hydrogen bond in this compound.

This intramolecular interaction can pre-organize the molecule, potentially influencing its binding to the palladium catalyst and affecting the kinetics of the Suzuki-Miyaura reaction.

Impact on the Suzuki-Miyaura Cross-Coupling Reaction

The synergistic effects of the ethoxy and fluoro groups have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Ar-X Transmetalation Transmetalation PdII_halide->Transmetalation Base_Activation Base Activation Boronate [R-B(OH)3]- Base_Activation->Boronate Base (e.g., K2CO3) Boronate->Transmetalation PdII_diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration Boronic_Acid R-B(OH)2 (2-Ethoxy-4-fluoro-PhB(OH)2) Boronic_Acid->Base_Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition

The oxidative addition step involves the reaction of the aryl halide with the Pd(0) catalyst. The electronic properties of the boronic acid do not directly influence this step.

Transmetalation: The Rate-Determining Step

Transmetalation, the transfer of the aryl group from the boron to the palladium center, is often the rate-determining step of the catalytic cycle. The electronic and steric properties of this compound play a crucial role here:

  • Electronic Synergy: The electron-donating ethoxy group increases the electron density on the phenyl ring, making it more nucleophilic and thus accelerating its transfer to the electron-deficient Pd(II) center. The electron-withdrawing fluoro group, by increasing the Lewis acidity of the boron, facilitates the formation of the reactive boronate species upon reaction with the base. This "push-pull" electronic arrangement can lead to faster transmetalation rates compared to boronic acids with either only donating or only withdrawing groups.[6]

  • Potential for Chelation: The ortho-ethoxy group can potentially act as a hemilabile ligand, coordinating to the palladium center during the transmetalation step. This transient chelation can help to position the boronic acid for efficient aryl transfer and stabilize the transition state, further accelerating this key step.[7]

Reductive Elimination

In the final step, the two organic groups on the palladium center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst. The electronic nature of the coupled aryl groups can influence the rate of reductive elimination. The presence of both electron-donating (from the ethoxy-substituted ring) and potentially electron-withdrawing groups (on the other coupling partner) can facilitate this step.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved via a lithiation-borylation sequence starting from 1-ethoxy-3-fluorobenzene. The ortho-directing effect of the ethoxy group is exploited to introduce the boronic acid functionality at the 2-position.

Synthesis_Workflow Start 1-Ethoxy-3-fluorobenzene Step1 Ortho-lithiation (s-BuLi, TMEDA, THF, -78 °C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate, -78 °C to RT) Intermediate->Step2 Borate_Ester Borate Ester Intermediate Step2->Borate_Ester Step3 Acidic Hydrolysis (e.g., aq. HCl) Borate_Ester->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (aq.)

  • Diethyl ether

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF and TMEDA. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 1-Ethoxy-3-fluorobenzene is added to the cooled solution. s-Butyllithium is then added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours at room temperature.

  • Workup and Purification: The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white to off-white solid.

Applications in Drug Discovery: A Case Study

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.

Case Study: Synthesis of Pyrazole-Based Kinase Inhibitors

In the design of selective kinase inhibitors, the 2-ethoxy-4-fluorophenyl moiety can be strategically incorporated to occupy a specific pocket in the ATP-binding site of the target kinase.

  • The Role of the Ethoxy Group: The ortho-ethoxy group can act as a "gatekeeper" interaction motif, forming a hydrogen bond with the hinge region of the kinase. Its steric bulk can also provide selectivity by preventing the inhibitor from binding to other kinases with smaller binding pockets.

  • The Role of the Fluoro Group: The para-fluoro group can enhance the binding affinity of the inhibitor through favorable electrostatic interactions with the protein. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug candidate by blocking potential sites of oxidative metabolism.

The use of this compound in a Suzuki-Miyaura coupling with a suitably functionalized pyrazole core allows for the efficient construction of these complex inhibitors. The favorable kinetics endowed by the substituents on the boronic acid can lead to high yields in this crucial bond-forming step.

Conclusion

This compound is a testament to the power of strategic molecular design. The ortho-ethoxy and para-fluoro groups are not passive substituents but active modulators of the molecule's properties. The ethoxy group provides steric influence, the potential for beneficial intramolecular interactions, and electron donation to facilitate the key transmetalation step in Suzuki-Miyaura couplings. The fluoro group enhances the Lewis acidity of the boron center and can improve the metabolic stability and binding affinity of derivative molecules. This synergistic interplay of steric and electronic effects makes this compound a highly effective and versatile tool in the arsenal of the modern synthetic chemist, enabling the efficient construction of complex and valuable molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

A Technical Guide to the Stability and Reactivity of 2-Ethoxy-4-fluorophenylboronic Acid for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethoxy-4-fluorophenylboronic acid is a versatile building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity and stability characteristics that must be understood for successful application. This guide provides an in-depth analysis of the chemical stability, common degradation pathways, and principal reactions of this reagent. We will explore the critical issue of protodeboronation, detail its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, and provide experimentally grounded protocols to maximize success in the laboratory.

Physicochemical Properties and Structural Analysis

This compound is a white to off-white crystalline powder.[1] Its structure features a phenyl ring substituted with three key functional groups: the boronic acid [-B(OH)2], a fluoro group at the 4-position, and an ethoxy group at the 2-position. The electronic interplay of these substituents is crucial to its reactivity. The ethoxy group is an ortho, para-director and activating due to its +R (resonance) effect, while the fluorine atom is deactivating via its -I (inductive) effect but also an ortho, para-director. This electronic profile influences the boron-carbon bond's stability and the aryl ring's susceptibility to electrophilic and nucleophilic attack.

PropertyValueSource
CAS Number 480438-58-2[1][2][3][4][5]
Molecular Formula C₈H₁₀BFO₃[1][5]
Molecular Weight 183.97 g/mol [1][5]
Melting Point 136-141 °C (lit.)[5]
Appearance White to off-white crystalline powder[1]

Chemical Stability and Handling

While boronic acids are valued for being relatively stable and easy to handle compared to other organometallics, their stability is not absolute.[6] Understanding the factors that lead to decomposition is critical for storage and for achieving reproducible results in chemical reactions.

Storage and General Handling

According to safety data sheets (SDS), this compound is stable under normal conditions.[2] For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry, well-ventilated place, often at room temperature or refrigerated (2-8 °C).[7] It is incompatible with strong oxidizing agents.[2][8] Standard laboratory practice dictates wearing personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.[2][7][9][10][11] Handling should be done in a well-ventilated area or fume hood to avoid inhalation of dust.[7]

Protodeboronation: The Primary Degradation Pathway

The most significant instability pathway for arylboronic acids is protodeboronation , the cleavage of the C–B bond and its replacement with a C–H bond.[12][13] This side reaction consumes the boronic acid, reducing yields in desired coupling reactions.[12][14]

Protodeboronation can be catalyzed by acid, base, or transition metals.[13] For most synthetic applications, particularly Suzuki-Miyaura coupling, the base-catalyzed pathway is of greatest concern.[12][15] The reaction rate is highly pH-dependent and increases significantly under basic conditions (pH > 10), where the boronic acid exists as the more reactive boronate anion [ArB(OH)3]⁻.[15][16] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[15][16]

G cluster_0 Reaction Pathway A ArB(OH)₂ B [ArB(OH)₃]⁻ A->B C Ar-H B->C BOH4 [B(OH)₄]⁻ OH OH⁻ H2O H₂O

Caption: Figure 1: Simplified Mechanism of Base-Catalyzed Protodeboronation.

Mitigation Strategies:

  • Choice of Base: Use milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH when possible.[14][17]

  • Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures accelerate protodeboronation.

  • Reaction Time: Monitor reactions closely and minimize reaction times to prevent prolonged exposure to basic conditions.

  • Formation of Boronate Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more robust towards protodeboronation and can be used directly in many coupling reactions.[12][18]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium- or copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of C(sp²)–C(sp²) bonds.[1][6] It involves the coupling of the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[6][19]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a boronate species.[19]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final biaryl product and regenerating the Pd(0) catalyst.[6][20]

G Pd0 Pd⁰L₂ PdII_Aryl Ar¹-PdII(L)₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-PdII(L)₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation Product Ar¹-Ar² PdII_Biaryl->Product Reductive Elimination ArX Ar¹-X ArBOH Ar²B(OH)₂ + Base

Caption: Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C–N or C–O bonds by coupling an aryl boronic acid with an amine or alcohol, respectively.[21][22] A key advantage of this reaction is that it can often be performed at room temperature and open to the air, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[21][23] The reaction proceeds through a proposed Cu(I)/Cu(III) or Cu(II) catalytic cycle, though the precise mechanism can be complex.[21][22]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for coupling arylboronic acids with aryl bromides.[14][17]

Objective: To synthesize a biaryl product via Pd-catalyzed cross-coupling.

Materials:

  • This compound (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive pressure of inert gas.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Causality Note: Degassing is critical. Pd(0) catalysts are sensitive to oxidation, which deactivates them and prevents the catalytic cycle from starting.[20]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: The reaction is considered complete upon the disappearance of the limiting reagent (typically the aryl bromide).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G A 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) B 2. Add Pd Catalyst (under Inert Gas) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-90 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G

Caption: Figure 3: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Protection as a Pinacol Boronate Ester

This procedure is a preventative measure to enhance the stability of the boronic acid prior to its use in sensitive coupling reactions.

Objective: To convert this compound to its more stable pinacol ester derivative.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Toluene or THF

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in anhydrous toluene.

  • If using a Dean-Stark trap, fit it to the flask and heat the mixture to reflux. Water will be removed azeotropically, driving the equilibrium towards the ester product.

    • Causality Note: The reaction is an equilibrium. Removing the water byproduct via azeotropic distillation or a drying agent (like MgSO₄) ensures high conversion to the desired boronate ester.

  • Alternatively, the reaction can be stirred at room temperature over 4Å molecular sieves for several hours to overnight.

  • Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester is often of sufficient purity to be used directly in subsequent reactions. If necessary, it can be purified by recrystallization or chromatography.

Conclusion

This compound is a powerful reagent for constructing carbon-carbon and carbon-heteroatom bonds. Its successful application hinges on a thorough understanding of its stability, particularly the propensity for protodeboronation under basic conditions. By employing mitigation strategies such as careful selection of reaction conditions or conversion to a more stable boronate ester, researchers can harness the full synthetic potential of this valuable building block. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of experiments, enabling the efficient synthesis of complex molecules for drug discovery and materials science.

References

A Comprehensive Technical Guide to 2-Ethoxy-4-fluorophenylboronic Acid: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the utility of a molecule is often defined by its functional handles and structural characteristics. 2-Ethoxy-4-fluorophenylboronic acid (CAS No. 480438-58-2) has emerged as a pivotal building block, valued for its unique electronic properties and versatile reactivity.[1] This guide provides an in-depth analysis of its physical properties, with a focus on the significance of its melting point, and offers expert insights into its characterization, application, and handling. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical, field-proven methodologies to empower innovation.

Part 1: Physicochemical Properties & In-Depth Characterization

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and reproducible application in synthesis.

Core Compound Identification

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 480438-58-2[1][2][3]
Molecular Formula C₈H₁₀BFO₃[1][4]
Molecular Weight 183.97 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 136-141 °C (lit.)[5]
Synonyms 2-Ethoxy-4-fluorobenzeneboronic acid[1]
The Critical Role of the Melting Point (136-141°C)

The melting point of a crystalline solid is not merely a physical constant; it is a sensitive indicator of purity. For boronic acids, this parameter is especially crucial. The specified range of 136-141°C for this compound is indicative of a high-purity material.

  • Expertise & Causality: A sharp, narrow melting range suggests a well-defined crystalline lattice with minimal impurities. Conversely, a broad or depressed melting range often points to the presence of contaminants or, very commonly with boronic acids, the corresponding boroxine (a cyclic trimer anhydride). Boroximes form through the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the acid form in solution, their presence in the solid state can complicate stoichiometry and affect reaction kinetics. Therefore, verifying the melting point upon receipt of the material serves as a rapid and effective quality control measure. Commercially available arylboronic acids that contain significant amounts of boroximes may not perform efficiently in sensitive reactions like Suzuki couplings.[6]

Analytical Characterization: A Self-Validating Workflow

To ensure the identity, purity, and stability of this compound, a multi-pronged analytical approach is essential. This constitutes a self-validating system where data from orthogonal techniques corroborate the material's quality.

Caption: Workflow for analytical validation of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the ethoxy group (a triplet and quartet), aromatic protons with characteristic splitting patterns due to fluorine coupling, and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

    • ¹³C NMR: Provides the carbon skeleton map, with C-F and C-B couplings providing definitive structural information.

    • ¹⁹F NMR: A singlet is expected, confirming the single fluorine environment. Its chemical shift is indicative of the electronic environment on the aromatic ring.

    • ¹¹B NMR: A broad signal confirms the presence of the boron atom. Its chemical shift can help distinguish between the trigonal boronic acid and a potential tetrahedral boronate species.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for confirming functional groups. Key expected absorbances include a broad O-H stretch (~3200-3400 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), a strong C-F stretch (~1200-1300 cm⁻¹), and a characteristic B-O stretch (~1350 cm⁻¹).[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should confirm the molecular weight of 183.97 g/mol , typically observed as the [M-H]⁻ or [M+H]⁺ ion.

  • Purity Assay: As noted by suppliers, purity is often determined by titration, which quantifies the acidic boronic acid functionality.[1] High-Performance Liquid Chromatography (HPLC) is also a standard method for assessing purity by separating the main component from any potential impurities or degradation products.

Part 2: Applications in Research and Development

This compound is not just a reagent but a strategic tool for molecular construction, enabling advancements across multiple scientific disciplines.

Cornerstone of Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl structures.

  • Expertise & Causality: The substituents on the phenylboronic acid ring are not passive. The ortho-ethoxy group can influence the orientation of the molecule during the transmetalation step of the catalytic cycle, potentially affecting reaction rates and selectivity. The para-fluoro atom is a weak electron-withdrawing group that enhances the reactivity and selectivity of the boronic acid.[1] This substitution pattern makes the compound a highly valuable building block for creating complex molecules with improved biological activity.[1]

Enabling Drug Discovery and Medicinal Chemistry

Boronic acids are integral to modern drug discovery.[8][9] Several FDA-approved drugs, such as Bortezomib (Velcade) and Vaborbactam, contain a boronic acid moiety, highlighting their therapeutic potential.[8][10] this compound serves as a key intermediate for synthesizing novel pharmaceutical agents.[1]

  • Targeted Therapies: It is frequently used to construct diverse libraries of compounds for screening against therapeutic targets, especially in oncology.[1][11] The specific aryloxy- and fluoro- substitutions are common motifs in kinase inhibitors and other targeted therapies.

  • Bioisostere: The boronic acid group can act as a bioisostere of a carboxylic acid, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes.[8]

Innovations in Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science.[1] Its ability to be incorporated into larger molecular architectures via robust C-C bond formation makes it suitable for:

  • Functionalized Polymers: Creating polymers with tailored electronic or sensory properties.

  • Organic Electronics: Synthesizing components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Part 3: Experimental Protocols & Workflows

Trustworthy protocols are self-validating systems. The following sections provide detailed, step-by-step methodologies that include critical checkpoints and rationale.

Illustrative Synthesis Workflow

The synthesis of this compound typically proceeds from the corresponding aryl bromide. The following workflow illustrates this common and reliable transformation.

Caption: General workflow for the synthesis of the title compound.

Protocol: Synthesis from 1-Bromo-2-ethoxy-4-fluorobenzene

  • System Preparation (Trustworthiness): Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. An inert atmosphere is critical to prevent quenching of the highly reactive organometallic intermediates.

  • Initiation: Dissolve 1-bromo-2-ethoxy-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: This step generates the nucleophilic aryllithium species. Low temperature is essential to prevent side reactions.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The aryllithium attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis: Cool the mixture to 0 °C and slowly quench by adding 1 M aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form. Causality: The acid hydrolyzes the boronate ester to the desired boronic acid.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., water or a hexanes/ethyl acetate mixture) to yield the pure product. Confirm identity and purity using the analytical methods described in Part 1.3.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust template for coupling this compound with a generic aryl bromide.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Causality: Degassing (sparging with N₂/Ar or freeze-pump-thaw cycles) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Boronic acids, while generally stable, require specific handling to ensure user safety and reagent integrity.

Hazard Identification

This compound is classified with the following hazards:

Hazard CodeDescriptionPrecaution
H315Causes skin irritation[12][13]
H319Causes serious eye irritation[12][13]
Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][16]

  • Handling: Avoid creating dust.[12] Use appropriate tools (spatulas) for transfer. Wash hands and any exposed skin thoroughly after handling.[12][15]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[12][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[12][14]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a dry, dark place at room temperature.[1][5][13]

  • Stability Considerations (Expert Insight): The primary degradation pathway for boronic acids is dehydration to the boroxine trimer. While this can be reversed, proper storage in a desiccator or glovebox minimizes this process, ensuring the reagent's long-term integrity and reactivity.

Conclusion

This compound is a sophisticated and highly effective chemical tool. Its value extends from its fundamental role in C-C bond formation to its application in the synthesis of life-saving medicines and next-generation materials. By understanding its physical properties, particularly the purity indicated by its melting point, and by employing robust, self-validating experimental and safety protocols, researchers can fully leverage its potential to drive scientific discovery.

References

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide focuses on a particularly valuable building block: 2-Ethoxy-4-fluorophenylboronic acid . This reagent is instrumental in introducing the 2-ethoxy-4-fluorophenyl moiety, a common structural motif in biologically active compounds. The presence of the fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, while the ortho-ethoxy group introduces specific steric and electronic characteristics that can be leveraged for targeted molecular design.[4][5]

This document provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed experimental protocol for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals seeking to employ this versatile reagent in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like this compound) with an organo(pseudo)halide.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1][6]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The process is activated by a base, which forms a boronate species. This negatively charged boronate is more nucleophilic and readily transfers its aryl group to the Pd(II) complex, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ (Activated Boronic Acid) biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex -X⁻, -B(OH)₃ reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Profile of this compound

The substituents on the phenylboronic acid play a critical role in its reactivity and the selection of optimal reaction conditions.

  • The ortho-Ethoxy Group (-OEt): The ethoxy group at the C2 position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex during the transmetalation step. Consequently, this substrate often requires more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species that can more readily engage with the sterically demanding boronic acid.[8]

  • The para-Fluoro Group (-F): Fluorine is a highly electronegative atom, making it an electron-withdrawing group by induction. This electronic effect increases the Lewis acidity of the boron atom. While electron-withdrawing groups on the boronic acid are generally known to increase its reactivity towards transmetalation, they can also increase the rate of undesirable side reactions like protodeboronation, especially under harsh conditions.[6][10] Therefore, careful optimization of the base and temperature is crucial.

A Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
ComponentExampleM.W.Stoichiometry
Aryl Halide4-Bromoanisole187.041.0 equiv
Boronic Acid This compound183.971.2-1.5 equiv
Palladium Precatalyst Pd(PPh₃)₄ (Tetrakis)1155.561-5 mol%
Base K₂CO₃ (Potassium Carbonate)138.212.0-3.0 equiv
Solvent System 1,4-Dioxane and Water-4:1 v/v

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Aryl Halide, Boronic Acid, and Base start->reagents degas Degas Solvent and Purge with Inert Gas (N₂ or Ar) reagents->degas add_solvent Add Degassed Solvent System degas->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: 1. Quench with Water 2. Extract with Organic Solvent cool->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) and Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This degassing step is critical to prevent oxidation of the Pd(0) catalyst.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[11]

Troubleshooting and Key Considerations

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of 1-ethoxy-3-fluorobenzene. To minimize this, use anhydrous solvents, ensure the base is sufficiently strong, and avoid prolonged reaction times at high temperatures.[12]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[1] Thorough degassing and the use of a high-quality Pd(0) source are essential to suppress this side reaction.

  • Catalyst Choice for Hindered Substrates: For particularly challenging couplings involving sterically hindered aryl halides or this compound, consider using more advanced catalyst systems. Precatalysts that rapidly generate the active LPd(0) species can be highly effective.[13] Systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or palladacycles are often superior to traditional catalysts like Pd(PPh₃)₄.[8][14]

Safety and Handling

This compound is an irritant. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Wash hands thoroughly after handling.[15] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15]

References

Application Notes and Protocols for the Utilization of 2-Ethoxy-4-fluorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the effective use of 2-ethoxy-4-fluorophenylboronic acid in synthetic organic chemistry. The focus is on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This document is structured to deliver not just procedural steps, but also the underlying scientific principles to empower users to optimize their synthetic strategies.

Introduction: The Strategic Advantage of this compound

This compound is a versatile organoboron compound that has gained prominence as a key building block in the synthesis of complex organic molecules.[3] Its utility is particularly pronounced in the pharmaceutical and materials science sectors. The presence of both an ethoxy and a fluorine substituent on the phenyl ring imparts unique electronic and steric properties, which can be leveraged to fine-tune the characteristics of the target molecules, such as biological activity and material properties.[3] This reagent is especially valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of biaryl and heteroaryl structures.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 480438-58-2[3][5][6]
Molecular Formula C₈H₁₀BFO₃[3][7]
Molecular Weight 183.97 g/mol [3][5]
Appearance White to off-white crystalline powder[3]
Melting Point 136-141 °C[3][5]
Purity Typically ≥96%[3]

Storage and Handling:

This compound, like many boronic acids, can be sensitive to moisture and air.[8] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during handling to avoid skin and eye irritation.[9][10] Work should be conducted in a well-ventilated fume hood to prevent inhalation of any dust particles.[11]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[12][13] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then facilitates the transmetalation step.[15][16][17][18]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand)[19][20]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[17]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF, toluene)[21][22][23]

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and heating source (e.g., heating mantle or oil bath)

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Addition of Reagents: To the flask, add the base (2.0 equivalents) and the palladium catalyst (typically 1-5 mol%). The choice of catalyst and base may require optimization depending on the reactivity of the coupling partners.[24]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst can be oxidized by atmospheric oxygen.[12]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water) to aid in dissolving the inorganic base.[25] The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalytic system used.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.[26] The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective purification method for solid products.[26][27]

Workflow for Reaction Optimization

The success of a Suzuki-Miyaura coupling reaction often hinges on the careful selection of reaction parameters. The following workflow provides a logical approach to optimizing the reaction conditions for a new set of substrates.

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Start Select_Catalyst Select Pd Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Start->Select_Catalyst Select_Base Select Base (e.g., K2CO3, Cs2CO3) Select_Catalyst->Select_Base Select_Solvent Select Solvent System (e.g., Dioxane/H2O, Toluene) Select_Base->Select_Solvent Run_Initial_Reaction Run Reaction at Standard Temp (e.g., 80-100 °C) Select_Solvent->Run_Initial_Reaction Analyze_Results Analyze Results (TLC, LC-MS) Run_Initial_Reaction->Analyze_Results Decision Low Yield? Analyze_Results->Decision Vary_Base Vary Base Decision->Vary_Base Yes Vary_Solvent Vary Solvent Decision->Vary_Solvent Yes Vary_Temperature Vary Temperature Decision->Vary_Temperature Yes Vary_Catalyst Vary Catalyst/Ligand Decision->Vary_Catalyst Yes Optimized_Conditions Optimized Conditions Found Decision->Optimized_Conditions No (Good Yield) Vary_Base->Run_Initial_Reaction Vary_Solvent->Run_Initial_Reaction Vary_Temperature->Run_Initial_Reaction Vary_Catalyst->Run_Initial_Reaction Scale_Up Scale-Up Reaction Optimized_Conditions->Scale_Up Final_Product Final Product Scale_Up->Final_Product

Figure 2: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.

Safety and Environmental Considerations

Chemical Hazards:

  • This compound: May cause skin, eye, and respiratory tract irritation.[10]

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Many organic solvents used in these reactions are flammable and may have associated health risks.[21]

  • Bases: Strong bases can be corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Efforts should be made to minimize waste generation. The use of "green" solvents is encouraged where feasible.[28]

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanistic principles and following a systematic approach to protocol development and optimization, researchers can effectively utilize this building block to advance their synthetic objectives in drug discovery and materials science.

References

The Strategic deployment of 2-Ethoxy-4-fluorophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and its containing moieties into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved bioavailability—are highly sought after. Within the arsenal of fluorinated building blocks, 2-Ethoxy-4-fluorophenylboronic acid has emerged as a particularly valuable reagent. Its utility is most prominently showcased in the synthesis of complex heterocyclic scaffolds that form the core of targeted therapeutics, particularly in oncology. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors, and offers detailed protocols for its use in the Suzuki-Miyaura cross-coupling reaction.

The Advantage of the 2-Ethoxy-4-fluoro Substitution Pattern

The specific arrangement of the ethoxy and fluoro groups on the phenylboronic acid ring is not arbitrary; it is a calculated design that offers several advantages in drug design. The fluorine atom at the 4-position can significantly modulate the pKa of the molecule, influence lipophilicity, and block potential sites of metabolism. The ethoxy group at the 2-position introduces a degree of steric hindrance and can participate in crucial hydrogen bonding interactions within the target protein's binding site. This strategic substitution makes this compound a favored building block for constructing biaryl structures with desirable pharmacokinetic and pharmacodynamic profiles.

Key Applications in Medicinal Chemistry: The Synthesis of c-Met Kinase Inhibitors

A prime example of the successful application of this compound is in the synthesis of potent and selective inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the progression of numerous cancers.

One such inhibitor is BMS-777607 , a selective and orally efficacious inhibitor of the Met kinase superfamily.[1][2] The chemical name for BMS-777607 is N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.[3][4] This compound has demonstrated significant anti-tumor activity in preclinical models and has advanced into clinical trials.[1][2] The synthesis of BMS-777607 and its analogs often involves a pivotal Suzuki-Miyaura cross-coupling reaction to install the 2-ethoxy-4-fluorophenyl group onto a heterocyclic core.

The Role of this compound in c-Met Inhibitor Scaffolds

The 2-ethoxy-4-fluorophenyl moiety, introduced via the corresponding boronic acid, often serves as a key pharmacophore that occupies the ATP-binding site of the c-Met kinase. The ethoxy group can form important interactions with the hinge region of the kinase, while the fluorophenyl portion can extend into a deeper pocket, contributing to both potency and selectivity. The fluorine atom, in particular, can enhance the metabolic stability of the compound, a crucial factor for orally administered drugs.

Below is a table summarizing the key role of the 2-Ethoxy-4-fluorophenyl moiety in the context of c-Met inhibitors:

FeatureContribution to Pharmacological Profile
2-Ethoxy Group Forms key hydrogen bond interactions with the kinase hinge region. Provides steric bulk that can enhance selectivity.
4-Fluoro Group Increases metabolic stability by blocking a potential site of oxidation. Modulates electronic properties, potentially improving binding affinity and cell permeability.
Phenyl Ring Provides a scaffold for hydrophobic interactions within the ATP-binding pocket.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

[Aryl Halide] + this compound --(Pd Catalyst, Base, Solvent)--> [Biaryl Product]

References

Application Notes & Protocols: 2-Ethoxy-4-fluorophenylboronic Acid as a Strategic Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other modulating functional groups is a cornerstone of rational drug design. 2-Ethoxy-4-fluorophenylboronic acid has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring an activating ethoxy group and a metabolically robust fluorine atom—offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the mechanistic underpinnings that ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The introduction of fluorine into drug molecules is a widely employed strategy to enhance a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] The 2-ethoxy-4-fluorophenyl moiety, in particular, offers a dual advantage. The fluorine atom can block sites of metabolic oxidation and its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, potentially leading to improved target engagement.[2][4] Concurrently, the ethoxy group, analogous to the well-studied methoxy group, can improve physicochemical properties, solubility, and absorption, distribution, metabolism, and excretion (ADME) parameters, while also participating in crucial ligand-target interactions through hydrogen bonding.[5][6][7]

This compound serves as a key intermediate for introducing this valuable scaffold into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction's tolerance of a wide range of functional groups and its typically high yields have made it an indispensable tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[9][10]

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 480438-58-2[8][11]
Molecular Formula C₈H₁₀BFO₃[8][11]
Molecular Weight 183.97 g/mol [8][11]
Appearance White to off-white crystalline powder[8]
Melting Point 136-141 °C[11]
Purity Typically ≥97%[11]
Storage Store at room temperature[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/triflate.[9][10]

General Workflow

The successful execution of a Suzuki-Miyaura coupling reaction follows a systematic workflow, from careful setup under inert conditions to final purification. This ensures the integrity of the catalyst and reagents, leading to optimal reaction outcomes.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add Solids: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst/Ligand B 2. Inert Atmosphere: Evacuate & backfill flask with Argon or Nitrogen (3x) A->B C 3. Add Solvents: Degassed organic solvent (e.g., Dioxane) & Water B->C D 4. Heating & Stirring: Heat to desired temp (e.g., 80-110 °C) C->D E 5. Monitor Progress: Check by TLC or LC-MS until starting material is consumed D->E F 6. Quench & Extract: Cool, dilute with EtOAc/H₂O, separate layers E->F G 7. Dry & Concentrate: Dry organic layer (e.g., Na₂SO₄), remove solvent in vacuo F->G G->G H 8. Purify: Column chromatography on silica gel G->H

Fig 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: General Procedure for Coupling

This protocol is a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides. Optimization may be required for less reactive partners (e.g., chlorides) or sterically hindered substrates.

Materials:

  • Aryl/Heteroaryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%), OR a pre-formed catalyst like [Pd(XPhos)G3] (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 5:1 ratio, ~10 mL)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst/ligand, and the base (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and poor yields.

  • Solvent Addition: Using a syringe, add the degassed solvent(s). Causality: Using degassed solvents further minimizes the presence of dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the coupling partners.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed.[12]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (~20 mL) and water (~20 mL). If solids are present, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (~15 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing reaction conditions. The cycle involves three primary steps centered around the palladium catalyst.[10][13]

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (+ R¹-X) PdII_base R¹-Pd(II)L₂-OB PdII_halide->PdII_base Ligand Exchange (+ Base) PdII_aryl R¹-Pd(II)L₂-R² PdII_base->PdII_aryl Transmetalation (+ R²-B(OH)₂) PdII_aryl->Pd0 Reductive Elimination (+ R¹-R²) R1X R¹-X = Aryl Halide R2B R²-B(OH)₂ = Boronic Acid R1R2 R¹-R² = Coupled Product Base Base (e.g., OH⁻)

Fig 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[13]

  • Transmetalation: The base (e.g., hydroxide, carbonate) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.[10] The choice of base is crucial; it must be strong enough to facilitate this step without promoting significant protodeboronation (cleavage of the C-B bond) of the starting material.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]

Conclusion

This compound is a powerful and strategic building block for pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, provide medicinal chemists with a valuable tool for optimizing drug candidates. By leveraging the robust and well-understood Suzuki-Miyaura cross-coupling reaction, researchers can efficiently incorporate this important moiety into a diverse range of molecular scaffolds. The protocols and mechanistic insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of novel and effective therapeutics.

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Nickel in Modern Cross-Coupling

For decades, palladium has been the dominant catalyst in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. However, the increasing focus on cost-effective and sustainable methodologies has propelled first-row transition metals, particularly nickel, to the forefront of catalytic innovation.[1] Nickel catalysis is not merely a more economical alternative; it offers a unique reactivity profile that often surpasses its precious metal counterpart.[2]

Key advantages of nickel include its ability to readily undergo one- and two-electron redox processes, allowing for diverse mechanistic pathways (e.g., Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles).[2][3] This versatility enables the activation of traditionally less reactive electrophiles, such as aryl chlorides and phenol derivatives, under milder conditions.[4][5] Furthermore, nickel-alkyl complexes exhibit a higher energy barrier to β-hydride elimination compared to palladium, making nickel particularly adept at couplings involving sp³-hybridized centers.[6] These distinct properties have expanded the synthetic chemist's toolkit, enabling novel disconnections in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[7][8]

This guide provides a detailed exploration of the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction, focusing on the use of 2-Ethoxy-4-fluorophenylboronic acid , a versatile building block in medicinal chemistry and organic electronics.[9] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into experimental design and troubleshooting.

The Reagent in Focus: this compound

This compound is a valuable reagent in organic synthesis, prized for its role in constructing complex biaryl structures via Suzuki-Miyaura coupling.[9] The electronic nature of this molecule—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity characteristics. The ethoxy group can increase the nucleophilicity of the boronic acid, while the fluorine substitution can modulate the electronic properties and metabolic stability of the final product, a desirable feature in drug development.[9] Its successful application hinges on carefully optimized reaction conditions that accommodate its specific steric and electronic profile.

Mechanistic Overview: The Nickel-Catalyzed Suzuki-Miyaura Cycle

The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura reaction mirrors the classical palladium-catalyzed cycle, involving three key steps: oxidative addition, transmetalation, and reductive elimination. However, the accessibility of multiple oxidation states for nickel can introduce alternative pathways.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent Ni(0) species, generated in situ from a Ni(II) precatalyst. This step, often rate-limiting, forms a Ni(II)-aryl intermediate (Ar-Ni(II)-X). Nickel's high electropositivity facilitates this step, even with less reactive electrophiles like aryl chlorides.[5]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the nickel center. The boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.[10][11] This boronate then reacts with the Ar-Ni(II)-X complex to form a diaryl-Ni(II) intermediate (Ar-Ni(II)-Ar'), displacing the halide. The choice of base and solvent is critical to ensure efficient boronate formation without promoting catalyst deactivation or premature protodeboronation of the starting material.[3][10]

  • Reductive Elimination: In the final step, the two organic groups on the diaryl-Ni(II) complex couple and are eliminated from the nickel center, forming the desired biaryl product (Ar-Ar') and regenerating the active Ni(0) catalyst. The steric and electronic properties of the ligands coordinated to the nickel center play a significant role in promoting this step.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)(X)Ln OxAdd->NiII_Aryl Transmetalation Transmetalation NiII_Aryl->Transmetalation NiII_Diaryl Ar-Ni(II)(Ar')Ln Transmetalation->NiII_Diaryl X_Base X⁻ + B(OH)₃ Transmetalation->X_Base - X⁻ RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 ArAr Ar-Ar' RedElim->ArAr - Ar-Ar' ArX Ar-X ArX->OxAdd + Ar-X ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation + [Ar'B(OH)₃]⁻

References

Use of "2-Ethoxy-4-fluorophenylboronic acid" in the synthesis of biaryl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 2-Ethoxy-4-fluorophenylboronic acid in the synthesis of complex biaryl and heteroaryl compounds. Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound serves as a versatile and essential building block for creating these complex architectures via Suzuki-Miyaura cross-coupling reactions.[3] This guide delves into the mechanistic principles, provides field-tested protocols, and offers expert insights into overcoming common challenges associated with sterically hindered and electronically rich coupling partners.

Introduction: The Strategic Advantage of this compound

This compound (CAS No. 480438-58-2) is a highly valuable reagent in modern organic synthesis.[3] Its utility stems from a unique combination of structural features that enhance reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[3]

  • Ortho-Ethoxy Group: The presence of an ethoxy group at the ortho position introduces steric bulk, which can be leveraged to control atropisomerism in the resulting biaryl products.[4][5] Furthermore, this electron-donating group can influence the electronic properties of the biaryl system, which is a critical consideration in drug design. Mechanistically, the oxygen atom of the ethoxy group can exhibit a beneficial chelation effect with the palladium catalyst, potentially influencing the geometry of the transition state and, consequently, the reaction's selectivity.[5][6]

  • Para-Fluoro Group: The fluorine substituent significantly impacts the compound's physicochemical properties, including lipophilicity and metabolic stability. In the context of drug discovery, the strategic incorporation of fluorine is a widely used tactic to enhance a molecule's pharmacological profile.[3]

The combination of these features makes this compound a key intermediate in the synthesis of targeted therapies for various diseases, including cancer, and in the development of novel organic materials.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 480438-58-2[3]
Molecular Formula C₈H₁₀BFO₃[3]
Molecular Weight 183.97 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 141 °C[3]

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. The catalytic cycle, which utilizes a palladium catalyst, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl [Ar'-B(OH)₃]⁻ PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product ArX Ar-X BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A critical, yet often overlooked, aspect is the activation of the boronic acid by a base. This step forms a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[9] The choice of base and solvent system is therefore crucial for an efficient reaction, especially when dealing with sterically hindered substrates like this compound.

Experimental Protocols

General Considerations and Reagent Handling

Safety: this compound is classified as a skin and eye irritant.[10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Wash hands thoroughly after handling.[10]

Storage: Store the reagent at room temperature in a tightly sealed container, protected from moisture.[3] Boronic acids can be susceptible to dehydration to form cyclic boroxines, which can affect reactivity.

Solvent Degassing: The presence of oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the palladium catalyst.[11] It is imperative to thoroughly degas all solvents prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.

Protocol for a General Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides.

Diagram 2: General Workflow for Suzuki-Miyaura Coupling

Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography) dry->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the chosen base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via cannula.

  • Sparge the resulting mixture with the inert gas for an additional 10-15 minutes.

  • Add the palladium catalyst (and ligand, if separate) to the flask under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[7]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on careful optimization of reaction parameters.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)Reference
Low or No Conversion Inactive catalyst; Inefficient base; Low reaction temperature.Use a fresh batch of catalyst or a pre-catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Increase the reaction temperature.[7]
Protodeboronation Presence of excess water; Prolonged reaction time at high temperature.Use anhydrous solvents or a controlled amount of water. Consider using the corresponding boronic ester (e.g., pinacol ester). Optimize for shorter reaction times.[7]
Homocoupling Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use.[7]
Difficulty with Sterically Hindered Substrates Steric hindrance slows transmetalation and reductive elimination.Use more forcing conditions (higher temperature). Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. Its unique electronic and steric properties provide medicinal chemists and materials scientists with a valuable tool for accessing novel chemical space. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively utilize this building block to construct a wide array of functionalized biaryl molecules. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this compound in Suzuki-Miyaura cross-coupling reactions.

References

Application Notes & Protocols: Leveraging 2-Ethoxy-4-fluorophenylboronic Acid for the Development of Advanced Fluorescent Probes for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise ROS Detection

Reactive Oxygen Species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism; they are now recognized as critical signaling molecules involved in a host of physiological processes, from cell proliferation to apoptosis.[1][2][3] However, an imbalance leading to the overproduction of ROS results in oxidative stress, a condition implicated in the pathology of cancer, neurodegenerative disorders, and cardiovascular diseases.[2][4] Consequently, the ability to detect and quantify specific ROS with high spatial and temporal resolution in living systems is paramount for advancing our understanding of redox biology and for developing novel therapeutics.

Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity and suitability for microscopic imaging.[2] Among the various chemical triggers used in probe design, the arylboronic acid moiety has proven exceptionally effective for the chemoselective detection of biologically significant oxidants like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[5][6][7] This guide focuses on 2-Ethoxy-4-fluorophenylboronic acid , a versatile and strategically substituted building block for creating the next generation of high-fidelity fluorescent probes. Its unique electronic properties, conferred by the ethoxy and fluoro groups, offer a compelling avenue for fine-tuning probe reactivity and selectivity.[8]

This document serves as a comprehensive technical guide, explaining the core principles of boronate-based probes and providing detailed protocols for their synthesis, characterization, and application in live-cell imaging.

Part I: The Chemistry of Boronate-Based Probes

Core Mechanism of Action: Oxidative Deboronation

The fundamental sensing mechanism of boronate-based probes is an irreversible oxidative deboronation reaction.[5][9] In its native state, the boronic acid or its corresponding ester is tethered to a fluorophore, often holding it in a non-fluorescent or "quenched" state. Upon reaction with a specific ROS, the C-B bond is cleaved, and the boronate is converted into a hydroxyl group (a phenol).[4][7] This transformation irrevocently alters the electronic structure of the attached fluorophore, typically "turning on" a strong fluorescent signal.[7]

The reaction proceeds via nucleophilic attack on the empty p-orbital of the boron atom by the oxidant (e.g., H₂O₂), followed by a rate-limiting 1,2-aryl migration from boron to oxygen.[9] Subsequent rapid hydrolysis yields the final phenolic product and boric acid.[9] This reaction is highly specific for potent nucleophilic oxidants like H₂O₂, peroxynitrite, and hypochlorite, showing minimal reactivity with other ROS such as superoxide or nitric oxide.[5][10]

G cluster_0 Probe (Low Fluorescence) cluster_1 Reaction cluster_2 Product (High Fluorescence) Probe Arylboronic Acid (or Boronate Ester) Attached to Fluorophore ROS ROS (H₂O₂, ONOO⁻, HOCl) Probe->ROS Product Phenolic Product (Fluorophore Signal 'ON') ROS->Product Oxidative Deboronation

Figure 1: General mechanism of ROS detection by boronate probes.

The Strategic Advantage of this compound

The choice of substituents on the phenylboronic acid ring is a critical design parameter that dictates the probe's performance. The structure of this compound is not arbitrary; its substituents provide key advantages:

  • 4-Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can enhance its reactivity towards nucleophilic oxidants like H₂O₂, potentially leading to faster probe response times.[1]

  • 2-Ethoxy Group: This electron-donating group, positioned ortho to the boronic acid, can modulate the electronic properties of the aromatic system. Its steric bulk can also influence the rate and selectivity of the reaction, providing a handle for tuning the probe's specificity for different ROS.

This combination allows for a nuanced electronic environment that can be exploited to develop probes with tailored sensitivity and selectivity profiles, a crucial aspect of designing probes that can distinguish between different oxidants within the complex cellular milieu.

Fluorophore Selection and Quenching Strategies

The boronate trigger must be paired with a suitable fluorophore. The choice of fluorophore determines the probe's optical properties, such as excitation/emission wavelengths and brightness. Common scaffolds include:

Fluorophore ClassTypical Emission ColorKey Advantages
Coumarins Blue / GreenHigh quantum yields, environmentally sensitive.[11]
Fluoresceins/Rhodamines Green / RedHigh brightness, well-established chemistry.[3]
BODIPY Dyes Green / Red / NIRSharp emission peaks, high photostability.[12]
Naphthalimides Blue / Green / RedLarge Stokes shifts, robust.[12]

A common design strategy to achieve a "turn-on" response is to leverage Photoinduced Electron Transfer (PeT) .[12][13] In a PeT-based probe, the arylboronic acid acts as an electron donor that quenches the fluorescence of the excited fluorophore. The oxidation of the boronate to the more electron-withdrawing phenol group eliminates this PeT pathway, restoring fluorescence.[12]

Part II: Synthesis and Characterization of a Model Probe

To illustrate the application of this compound, we present a protocol for the synthesis of a model fluorescent probe, Coumarin-EFB , which links the boronic acid trigger to a bright coumarin fluorophore.

Probe Design: Coumarin-EFB

This design utilizes a well-established 7-hydroxycoumarin fluorophore. The boronic acid is attached via a carbonate linker, which acts as a self-immolative spacer. Oxidation of the boronate to a phenol triggers the spontaneous release of the highly fluorescent 7-hydroxycoumarin.

Synthetic Protocol

The synthesis is a two-step process involving the creation of a reactive chloroformate intermediate followed by coupling with the boronic acid.

Figure 2: Synthetic scheme for the model probe Coumarin-EFB.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Triphosgene

  • This compound[8]

  • Pyridine, anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis[14]

Step-by-Step Procedure:

  • Synthesis of the Chloroformate Intermediate:

    • Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 15 minutes.

    • Add anhydrous pyridine (1.1 eq) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • The resulting solution containing the crude coumarin chloroformate is used directly in the next step without purification.

  • Coupling with this compound:

    • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add DIPEA (2.5 eq) to this solution.

    • Cool the boronic acid solution to 0 °C.

    • Slowly add the crude chloroformate solution from Step 1 to the boronic acid solution via cannula.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final probe, Coumarin-EFB.

Characterization Protocol

Validation of the synthesized probe is essential for trustworthy results.

  • Structural Verification:

    • ¹H and ¹³C NMR: Confirm the chemical structure and purity of the final compound.

    • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized probe.

  • Photophysical Characterization:

    • UV-Vis Absorption and Fluorescence Spectroscopy: Dissolve the probe in a buffered solution (e.g., PBS, pH 7.4) with a co-solvent like DMSO. Record the absorption and emission spectra to determine the maximum excitation (λ_ex) and emission (λ_em) wavelengths.

    • Fluorescence Quantum Yield (Φ_F): Measure the quantum yield relative to a known standard (e.g., quinine sulfate) to quantify the probe's brightness.[15]

    • Reaction Product Analysis: React the probe with an excess of H₂O₂ and record the absorption and fluorescence spectra of the resulting 7-hydroxy-4-methylcoumarin product to determine the fluorescence turn-on ratio.

ParameterCoumarin-EFB (Probe)7-Hydroxy-4-methylcoumarin (Product)
λ_ex (max) ~320 nm~360 nm
λ_em (max) ~385 nm~450 nm
Φ_F (Quantum Yield) Low (<0.05)High (>0.60)
Fluorescence Very WeakStrong Blue

Part III: Application Protocols for ROS Detection

Protocol 1: In Vitro Selectivity and Sensitivity Assay

Objective: To determine the probe's responsiveness and selectivity towards various ROS/RNS.

Materials:

  • Coumarin-EFB stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sources of various ROS/RNS (H₂O₂, NaOCl, SIN-1 for ONOO⁻, KO₂ for O₂⁻, etc.)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a working solution of Coumarin-EFB (e.g., 10 µM) in PBS.

  • Add 100 µL of the probe solution to each well of the 96-well plate.

  • Add 10 µL of various ROS/RNS solutions to the wells to achieve a final concentration typically in the range of 10-100 µM. Include a control well with only buffer.

  • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using the predetermined excitation and emission wavelengths for the product (~360 nm excitation, ~450 nm emission).

  • Plot the fluorescence fold-increase for each ROS relative to the buffer control to assess selectivity.

  • To determine sensitivity to H₂O₂, perform a dose-response experiment with varying concentrations of H₂O₂ (e.g., 0-200 µM) and calculate the limit of detection (LOD).

Protocol 2: Live Cell Imaging of Exogenous H₂O₂

Objective: To visualize the probe's response to an external oxidative stress event in cultured cells.[10]

G A 1. Seed Cells Plate cells on glass-bottom dishes and culture overnight. B 2. Load Probe Incubate cells with 10 µM Coumarin-EFB for 30 min at 37°C. A->B C 3. Wash Wash cells 2x with PBS or imaging medium to remove excess probe. B->C D 4. Baseline Image Acquire initial fluorescence image (pre-stimulus control). C->D E 5. Induce Stress Treat cells with 100 µM H₂O₂. D->E F 6. Time-Lapse Imaging Acquire images every 5 min for 30-60 min to monitor the fluorescence increase. E->F G 7. Analyze Data Quantify the change in mean fluorescence intensity over time. F->G

Figure 3: Workflow for live-cell imaging of H₂O₂-induced oxidative stress.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293) plated on glass-bottom imaging dishes.

  • Cell culture medium (e.g., DMEM)

  • Coumarin-EFB stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter), environmental chamber (37 °C, 5% CO₂), and digital camera.[16]

Procedure:

  • Cell Preparation: Seed cells on imaging dishes to reach 60-80% confluency on the day of the experiment.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh, pre-warmed medium containing the desired final concentration of Coumarin-EFB (typically 5-10 µM). Incubate for 30 minutes at 37 °C.[10]

  • Wash: Aspirate the probe-containing medium and wash the cells twice with warm live-cell imaging medium to remove any unloaded probe. Add fresh imaging medium to the dish.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire a baseline fluorescence image before adding the stimulus.

    • Carefully add H₂O₂ to the medium to a final concentration of 50-100 µM.

    • Begin time-lapse imaging, acquiring images every 2-5 minutes for up to 60 minutes.

  • Data Analysis: Using imaging software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within defined regions of interest (ROIs) for multiple cells at each time point. Plot the change in intensity over time to visualize the cellular response to oxidative stress.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low signal-to-noise in cell imaging - Insufficient probe loading.- Probe concentration too low.- Phototoxicity or photobleaching.- Increase incubation time or probe concentration.- Ensure washing steps are gentle.- Reduce laser power and/or exposure time. Use a more sensitive detector.
High background fluorescence - Incomplete removal of extracellular probe.- Autofluorescence from cell culture medium.- Perform an additional wash step.- Use phenol red-free imaging medium.[16]- Acquire a background image from a cell-free region and subtract it.
No response to H₂O₂ - H₂O₂ solution has degraded.- Probe is not cell-permeable.- Intracellular antioxidants are quenching the H₂O₂.- Use a fresh stock of H₂O₂.- Verify cell permeability with a positive control.- Consider pre-treating cells with an antioxidant depletor like BSO (use with caution).

Conclusion

This compound stands out as a highly valuable building block in the design of sophisticated fluorescent probes. The strategic placement of its ethoxy and fluoro substituents provides a powerful means to modulate the reactivity and selectivity of the boronate trigger, paving the way for the development of probes capable of distinguishing between different ROS in complex biological environments. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of probes derived from this versatile precursor, enabling researchers to more accurately interrogate the multifaceted roles of ROS in health and disease.

References

Application Notes & Protocols: 2-Ethoxy-4-fluorophenylboronic Acid in Advanced Environmental Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 2-Ethoxy-4-fluorophenylboronic Acid in Environmental Sensing

Phenylboronic acids have emerged as a versatile class of molecular receptors in the design of chemical sensors.[1][2] Their utility stems from the ability of the boronic acid moiety to engage in reversible covalent interactions with cis-1,2- and 1,3-diols, as well as its strong Lewis acidic nature, which facilitates binding to nucleophiles like fluoride and cyanide ions.[3][4][5][6] These interactions can be transduced into measurable optical or electrochemical signals, forming the basis for a wide range of sensing applications.[4][6]

While the broader family of phenylboronic acids has been extensively studied, This compound presents a unique combination of substituents that can be strategically exploited for enhanced environmental monitoring applications. This molecule, primarily recognized as a building block in organic synthesis and drug discovery, possesses latent potential as a sophisticated sensing agent.[7] The electron-withdrawing fluorine atom at the 4-position is expected to increase the Lewis acidity of the boron center, thereby enhancing its affinity for Lewis bases such as fluoride ions.[8] The ethoxy group at the 2-position, being an electron-donating group, can modulate the electronic properties of the aromatic ring, potentially influencing the photophysical response upon analyte binding when incorporated into a fluorophore.

These application notes provide a comprehensive guide for researchers and scientists on the prospective environmental monitoring applications of this compound. We will delve into the theoretical underpinnings of its sensing capabilities and provide detailed, field-proven protocols for its application in the detection of key environmental contaminants.

Part 1: Fluoride Ion Detection in Aqueous Media

Scientific Rationale:

The detection of fluoride ions (F⁻) in drinking water and environmental samples is of paramount importance due to the narrow window between beneficial and toxic concentrations. Phenylboronic acids are excellent candidates for fluoride sensing due to the strong interaction between the Lewis acidic boron atom and the hard Lewis base, fluoride.[8][9] The presence of a fluorine substituent on the phenyl ring, as in this compound, is anticipated to enhance the sensitivity and selectivity of fluoride detection.[8]

The sensing mechanism often involves the formation of a fluoroborate species, which can trigger a change in the fluorescence of a reporter molecule. This can be achieved by designing a sensor where the boronic acid acts as a quencher or a photoinduced electron transfer (PET) modulator.[10] Upon binding fluoride, the electronic properties of the boronic acid are altered, leading to a "turn-on" or "turn-off" fluorescent response.

Proposed Sensing Strategy: A PET-Based Fluorescent "Turn-On" Sensor

For this application, we propose the synthesis of a fluorescent sensor by coupling this compound to a fluorophore, such as anthracene or pyrene. The boronic acid moiety can act as a PET quencher in its unbound state. The binding of a fluoride ion to the boron center will inhibit the PET process, resulting in a significant enhancement of fluorescence.

Experimental Workflow for Fluoride Detection

G cluster_0 Sensor Preparation cluster_1 Sample Preparation & Analysis cluster_2 Data Analysis prep_start Synthesize Fluorophore-Boronic Acid Conjugate prep_char Characterize Conjugate (NMR, MS, etc.) prep_start->prep_char prep_sol Prepare Stock Solution in Organic Solvent (e.g., DMSO) prep_char->prep_sol sample_add Add Sensor Solution to Sample and Standards prep_sol->sample_add sample_collect Collect Aqueous Sample (e.g., River Water) sample_filter Filter Sample (0.22 µm) sample_collect->sample_filter sample_buffer Buffer Sample to Optimal pH (e.g., pH 5.5) sample_filter->sample_buffer sample_spike Prepare Fluoride Standards in Buffered Water sample_buffer->sample_spike sample_buffer->sample_add sample_spike->sample_add sample_incubate Incubate (e.g., 10 min at RT) sample_add->sample_incubate sample_measure Measure Fluorescence Intensity (λex/λem) sample_incubate->sample_measure data_plot Plot Fluorescence vs. [F⁻] sample_measure->data_plot data_cal Generate Calibration Curve data_plot->data_cal data_lod Calculate Limit of Detection (LOD) data_cal->data_lod data_quant Quantify F⁻ in Unknown Sample data_cal->data_quant

Caption: Workflow for Fluoride Ion Detection.

Detailed Protocol for Fluoride Sensing

Materials:

  • This compound-fluorophore conjugate (Sensor)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Deionized water (18.2 MΩ·cm)

  • Buffer solution (e.g., 0.1 M Acetate buffer, pH 5.5)

  • Sodium fluoride (NaF), analytical grade

  • Environmental water sample

  • Fluorometer

Procedure:

  • Preparation of Sensor Stock Solution:

    • Dissolve the sensor conjugate in DMSO to a final concentration of 1.0 mM. Store in the dark at 4°C.

  • Preparation of Fluoride Standard Solutions:

    • Prepare a 100 mM stock solution of NaF in deionized water.

    • Perform serial dilutions in the buffered environmental water matrix to obtain a range of fluoride concentrations (e.g., 0 µM to 100 µM).

  • Fluorescence Measurement:

    • In a series of cuvettes, add 2.0 mL of each fluoride standard solution.

    • To each cuvette, add 20 µL of the 1.0 mM sensor stock solution (final sensor concentration: 10 µM).

    • Mix thoroughly and incubate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence emission spectrum using the appropriate excitation wavelength for the chosen fluorophore. Record the peak emission intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the fluoride concentration.

    • Perform a linear regression on the linear portion of the curve to generate a calibration plot.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

    • Determine the fluoride concentration in the unknown environmental sample by interpolating its fluorescence intensity on the calibration curve.

Expected Performance:

Based on literature for similar fluorophenylboronic acid-based sensors, the following performance characteristics can be anticipated:

ParameterExpected Value
Linear Range 0.5 - 50 µM
Limit of Detection (LOD) 100 - 500 nM
Response Time < 15 minutes
Selectivity High selectivity for F⁻ over other common anions (Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻)

Part 2: Detection of Heavy Metal Ions via a Displacement Assay

Scientific Rationale:

Certain heavy metal ions can be detected indirectly using boronic acid-based sensors through a displacement assay. This approach relies on the formation of a complex between the boronic acid and a ligand, which is then disrupted by the target metal ion. Alizarin Red S (ARS) is a dye that is known to form a complex with phenylboronic acids, resulting in fluorescence quenching.[11] The addition of certain metal ions that have a higher affinity for ARS than the boronic acid will displace the boronic acid, leading to a restoration of fluorescence.

This compound can be employed as the receptor in such an ensemble. The electronic modifications from the ethoxy and fluoro groups may influence the stability of the ARS-boronic acid complex, potentially tuning the sensitivity and selectivity of the displacement assay for specific metal ions.

Mechanism of the Displacement Assay

G cluster_0 Initial State: Quenched Fluorescence cluster_1 Analyte Addition cluster_2 Final State: Fluorescence Recovery ARS ARS Complex ARS-BA Complex (Non-fluorescent) ARS->Complex BA 2-Ethoxy-4-fluoro- phenylboronic acid BA->Complex Metal Metal Ion (e.g., Cu²⁺) BA_free Free BA ARS_free Free ARS (Fluorescent) Metal->ARS_free Displacement Metal_Complex Metal-ARS Complex Metal->Metal_Complex

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Ethoxy-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during the synthesis of biaryl compounds using this specific building block. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.

Section 1: Understanding the Reactivity of this compound

This compound is a moderately electron-rich boronic acid due to the electron-donating nature of the ethoxy group, which is somewhat attenuated by the electron-withdrawing fluorine atom. This electronic profile influences its stability and reactivity in the Suzuki-Miyaura catalytic cycle. A key challenge with electron-rich boronic acids is their susceptibility to protodeboronation, a side reaction that can significantly lower yields.[1][2]

Section 2: Frequently Asked Questions (FAQs) for Reaction Setup

This section addresses common questions regarding the initial setup of a Suzuki coupling reaction with this compound.

Question 1: What is the best palladium catalyst and ligand combination for this boronic acid?

Answer: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For an electron-rich boronic acid like this compound, especially when coupling with less reactive aryl chlorides, a catalyst system that promotes a high rate of oxidative addition is preferable.

  • For Aryl Bromides and Iodides: A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective.

  • For Aryl Chlorides and Hindered Substrates: More electron-rich and bulky phosphine ligands are recommended to enhance catalytic activity.[3] Ligands such as SPhos, XPhos, or RuPhos, often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent choices.[4] These ligands promote the formation of the active Pd(0) species and accelerate both oxidative addition and reductive elimination.[5][6]

Question 2: Which base should I choose and why?

Answer: The base plays a crucial role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates transmetalation.[5][7][8] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Applications & Considerations
K₂CO₃ / Na₂CO₃ WeakA good starting point for many Suzuki couplings, especially with aryl bromides and iodides. Often used in aqueous solvent mixtures.[4][8]
K₃PO₄ ModerateA versatile and often highly effective base, particularly for challenging couplings, including those with aryl chlorides.
Cs₂CO₃ StrongCan be very effective but is more expensive. Its high solubility in organic solvents can be advantageous.
Organic Bases (e.g., Et₃N, DIPEA) WeakGenerally less common for Suzuki couplings but can be used in specific cases where inorganic bases are not compatible with the substrates.[8]

For this compound, starting with a moderately strong inorganic base like K₃PO₄ is a robust choice.

Question 3: What solvent system is recommended?

Answer: The solvent influences the solubility of reactants, the catalyst's stability and activity, and the reaction rate.[9] Biphasic solvent systems are common in Suzuki couplings.[5]

  • Toluene/Water or Dioxane/Water: These are classic solvent systems that work well for a wide range of substrates. The aqueous phase helps to dissolve the inorganic base.

  • THF/Water: Another common and effective biphasic system.[10]

  • Aprotic Polar Solvents (e.g., DMF, DMAc): These can be effective, particularly for less reactive substrates, as they can help to stabilize charged intermediates in the catalytic cycle.[11][12]

A good starting point is a 2:1 or 3:1 mixture of an organic solvent (like Dioxane or THF) and an aqueous solution of the base .

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue in Suzuki couplings. A systematic approach to troubleshooting is essential.

Question: My reaction shows low conversion of the starting materials. What should I do?

Answer: Several factors can lead to low conversion. Consider the following troubleshooting steps:

  • Check for Catalyst Deactivation:

    • Oxygen Sensitivity: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) catalyst.[4]

    • Impure Reagents: Impurities in the boronic acid or aryl halide can poison the catalyst.[13] Ensure high-purity starting materials.

  • Evaluate Reaction Conditions:

    • Temperature: If the reaction is sluggish at a lower temperature (e.g., 60 °C), consider increasing it to 80-100 °C.

    • Base Strength: If using a weak base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may improve the rate of transmetalation.[14]

    • Catalyst Loading: While typically 1-5 mol% of palladium is used, for challenging couplings, increasing the catalyst loading might be necessary.

  • Consider the Ligand: For unreactive aryl halides (especially chlorides), a more electron-rich and bulky ligand like SPhos or XPhos may be required to facilitate the rate-limiting oxidative addition step.[15]

Problem 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Question: I am observing significant amounts of homocoupled and/or protodeboronated products. How can I minimize these?

Answer: Homocoupling and protodeboronation are common side reactions in Suzuki couplings.

  • Minimizing Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom and is a known issue with electron-rich boronic acids.[2][16]

    • Use a Boronic Ester: Protecting the boronic acid as a pinacol ester (BPin) can increase its stability and reduce the rate of protodeboronation.[1][17][18] The boronic ester can then be used directly in the coupling reaction.

    • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

    • "Slow-Release" Strategies: Using reagents like organotrifluoroborates or MIDA boronates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[19]

  • Minimizing Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[4] Rigorous degassing of the solvent and reaction vessel is crucial.

    • Control of Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes suppress aryl halide homocoupling.

Problem 3: Difficult Purification

Residual catalyst and byproducts can make the isolation of the pure product challenging.

Question: How can I effectively purify my product from palladium residues and boronic acid-derived impurities?

Answer: A multi-step approach is often necessary for purification.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the inorganic base and other water-soluble impurities.

  • Filtration: Passing the organic layer through a plug of silica gel or celite can help remove some of the palladium catalyst.

  • Column Chromatography: This is the most common method for purifying Suzuki coupling products.[20] A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.[20]

Section 4: Experimental Protocols and Data

General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • Dioxane and Water (3:1 v/v)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table of Recommended Starting Conditions
ParameterRecommendation for Aryl Bromides/IodidesRecommendation for Aryl Chlorides/Triflates
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Ligand PPh₃ or P(t-Bu)₃XPhos, SPhos, or RuPhos
Catalyst Loading 1-3 mol%2-5 mol%
Base K₂CO₃ or K₃PO₄K₃PO₄ or Cs₂CO₃
Solvent Dioxane/H₂O or Toluene/H₂O (3:1)THF/H₂O or DMAc/H₂O (3:1)
Temperature 80-100 °C90-110 °C

Section 5: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Is the reaction under an inert atmosphere? Start->Check_Inert Degas Thoroughly degas solvents and reagents Check_Inert->Degas No Check_Temp Is the temperature optimal? Check_Inert->Check_Temp Yes Degas->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Base Is the base strong enough? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Change_Base Switch to a stronger base (e.g., K₃PO₄) Check_Base->Change_Base No Check_Ligand Is the ligand appropriate for the substrate? Check_Base->Check_Ligand Yes Change_Base->Check_Ligand Change_Ligand Use a more electron-rich/ bulky ligand (e.g., XPhos) Check_Ligand->Change_Ligand No Re_evaluate Re-run optimized reaction Check_Ligand->Re_evaluate Yes Change_Ligand->Re_evaluate

References

"2-Ethoxy-4-fluorophenylboronic acid" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethoxy-4-fluorophenylboronic acid (CAS: 480438-58-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the use of this versatile reagent. We will explore the causality behind the formation of key side products and impurities and provide actionable troubleshooting strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions - Core Concepts & Stability

This section addresses the intrinsic properties of this compound and its common storage-related impurities.

Question 1: My freshly opened bottle of this compound shows a complex NMR spectrum with multiple species, even though the stated purity is high. What am I seeing?

Answer: You are most likely observing the equilibrium between the boronic acid and its cyclic trimeric anhydride, known as a boroxine . This is a very common and expected phenomenon for many arylboronic acids.[1]

  • Mechanism of Formation: Boronic acids can undergo intermolecular dehydration, especially upon heating or prolonged storage under vacuum, to form a six-membered boroxine ring.[2][3] This is a reversible process, and the addition of water can hydrolyze the boroxine back to the monomeric boronic acid.[2] The formation of boroxine is often an entropy-driven process due to the release of water molecules.[4]

  • Impact on Reactivity: For many applications, particularly Suzuki-Miyaura coupling, the presence of boroxine is not detrimental. The aqueous basic conditions of the reaction typically facilitate the in situ hydrolysis of the boroxine back to the active boronic acid species.[1] However, the presence of significant amounts of boroxine can affect the accuracy of reagent stoichiometry if you are calculating mass based on the monomeric molecular weight (183.97 g/mol ). Several commercial suppliers explicitly state that their product contains varying amounts of the anhydride.[5]

Below is a diagram illustrating this equilibrium:

Caption: Reversible equilibrium between boronic acid and its boroxine.

Question 2: How should I handle and store this compound to maintain its integrity?

Answer: Proper storage is crucial for minimizing degradation. Like most arylboronic acids, this compound is susceptible to degradation via moisture, heat, and light.[6]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8 °C).Reduces the rate of potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and moisture exposure.
Container Keep in a tightly sealed, opaque container.Protects from moisture and light, which can promote side reactions.
Moisture Avoid exposure to humid environments.Moisture can facilitate protodeboronation.[7][8]
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a primary application for this reagent.[9][10] This section focuses on troubleshooting common side reactions encountered during this process.

Question 3: My Suzuki-Miyaura reaction is producing a significant amount of a symmetrical biaryl, 2,2'-Diethoxy-4,4'-difluorobiphenyl. What is this, and how can I prevent it?

Answer: This side product is the result of homocoupling , a common side reaction in palladium-catalyzed cross-couplings.[11][12] It involves the coupling of two molecules of the boronic acid.

  • Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen.[13][14] The mechanism can involve a palladium(0) species reacting with dissolved oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid, ultimately leading to the symmetrical biaryl product through reductive elimination.[13] Another pathway can involve a stoichiometric reaction between a Pd(II) species and the boronic acid.[15]

  • Troubleshooting & Prevention:

    • Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture (solvents and reagents). This can be achieved by sparging the solution with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to adding the palladium catalyst.[15] A simple freeze-pump-thaw cycle (repeated 3 times) is also highly effective.

    • Catalyst Choice: The choice of palladium source and ligands can influence the rate of homocoupling. Highly active catalyst systems that promote rapid cross-coupling can often outcompete the slower homocoupling pathway.[16]

    • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[15]

Question 4: My reaction yield is low, and I've identified 1-ethoxy-3-fluorobenzene as a major byproduct. What is causing this?

Answer: The formation of 1-ethoxy-3-fluorobenzene is a classic case of protodeboronation . This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[8]

  • Causality & Mechanism: Protodeboronation is highly dependent on the reaction conditions. It is particularly problematic in aqueous media and can be accelerated by high temperatures and basic conditions.[7][17][18] The mechanism can vary, but under the basic conditions of a Suzuki-Miyaura reaction, it often proceeds via the more reactive arylboronate anion.[7][19]

  • Troubleshooting & Prevention:

    • Minimize Water: While some water is often necessary for Suzuki reactions, using strictly anhydrous conditions (if your specific catalyst system allows) can suppress protodeboronation.

    • Choice of Base: Use the mildest base possible that still effectively promotes the reaction. Strong bases at high concentrations can accelerate protodeboronation.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged heating.

    • Use of Boronate Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes increase stability and reduce the rate of protodeboronation.[7] Strategies involving the "slow release" of the boronic acid from derivatives like MIDA boronates have also been developed to keep the concentration of the sensitive free boronic acid low.[8]

Side_Products cluster_conditions Promoting Conditions BA This compound HC Homocoupling Product (2,2'-Diethoxy-4,4'-difluorobiphenyl) BA->HC [Pd], O₂ PD Protodeboronation Product (1-Ethoxy-3-fluorobenzene) BA->PD H₂O, Base, Heat C1 Oxygen Presence C2 Aqueous Base / Heat

Caption: Major side product pathways from the boronic acid.

Section 3: Identification and Purification of Impurities
Question 5: What are the best methods to purify this compound from its side products?

Answer: Purifying boronic acids can be challenging due to their unique chemical properties. A multi-step approach is often required.

Purification Strategy Summary:

MethodTarget ImpuritiesComments & Cautions
Recrystallization Boroxines, Homocoupling productsAn excellent first step. Recrystallizing from water or aqueous solvent mixtures can hydrolyze boroxines back to the desired acid.[2] The less polar homocoupling product may remain in the mother liquor.
Acid/Base Extraction Neutral impurities (e.g., protodeboronation product)Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent (like EtOAc or DCM) to remove neutral impurities, re-acidified (e.g., with HCl), and the pure boronic acid is extracted back into an organic solvent.[20] Be cautious, as prolonged exposure to strong base can promote protodeboronation.
Column Chromatography Various impuritiesGenerally difficult and should be a last resort. Boronic acids tend to streak or decompose on standard silica gel.[20] If necessary, use deactivated silica or alumina. Reversed-phase (C18) chromatography can be effective but requires removal of large volumes of water.[21]
Diethanolamine Adduct Formation Boroxines, some neutral impuritiesReacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, leaving impurities behind. The pure boronic acid can then be liberated from the adduct.[20]
Section 4: Experimental Protocols
Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a general workflow emphasizing the exclusion of oxygen.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), your aryl halide partner (1.1 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add your chosen solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Degassing (Crucial Step): Seal the flask with a septum. Submerge the flask in an ice bath and sparge the solution by bubbling Argon or Nitrogen gas through the liquid via a long needle for 20-30 minutes. Ensure a gas outlet needle is also present.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS until completion.

  • Workup: Cool the reaction to room temperature and proceed with a standard aqueous workup.

Protocol 2: Purification of Boronic Acid via Acid/Base Extraction

This protocol is effective for removing neutral impurities like the protodeboronation product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a cold, dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). Extract 2-3 times. Combine the aqueous layers.

  • Organic Wash: Wash the combined basic aqueous layers with EtOAc (2x) to remove any remaining neutral organic impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding cold 2 M HCl with stirring until the pH is ~1-2. A white precipitate of the pure boronic acid should form.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3x).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

References

Technical Support Center: Purification of Products from 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purification methodologies involving products synthesized with 2-Ethoxy-4-fluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate common and complex purification challenges. The following question-and-answer guide provides in-depth, field-proven insights to streamline your workflow and enhance product purity.

Section 1: Foundational Knowledge & Initial Purification Strategy

This section addresses the most frequently asked questions regarding the initial work-up and common impurities associated with reactions using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this compound?

A1: When performing a Suzuki-Miyaura coupling, you are creating a new biaryl compound. However, several side reactions and unconsumed reagents can lead to a complex crude mixture. The primary impurities typically include:

  • Residual Palladium Catalyst: Homogeneous palladium catalysts used in the reaction (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and their degradation products are critical impurities to remove, especially for pharmaceutical applications.

  • Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the corresponding aryl halide coupling partner.

  • Boronic Acid Homocoupling Product: The boronic acid can react with itself to form a symmetrical biaryl (4,4'-diethoxy-2,2'-difluorobiphenyl). This is often promoted by the presence of Pd(II) species and oxygen.[1]

  • Protodeboronation Product: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in 1-ethoxy-3-fluorobenzene.[2] This side reaction is highly dependent on reaction conditions such as pH and temperature.[2][3]

  • Inorganic Salts: Bases like K₂CO₃, Cs₂CO₃, or phosphates used in the reaction will be present in the crude mixture.

Understanding these potential impurities is the first step in designing a robust purification strategy.

Workflow: General Post-Suzuki Coupling Purification

The following diagram outlines a standard, multi-step workflow for isolating your target compound from the crude reaction mixture.

G cluster_0 Aqueous Work-up cluster_1 Purification A Crude Reaction Mixture B Quench Reaction (e.g., with water or sat. NH4Cl) A->B C Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C D Phase Separation: Separate Organic & Aqueous Layers C->D E Wash Organic Layer (e.g., with brine) D->E F Dry (Na2SO4 / MgSO4) & Filter E->F G Concentrate in vacuo F->G H Crude Product G->H I Flash Column Chromatography H->I Primary Method J Recrystallization H->J If Solid K Pure Product I->K J->K

Caption: General purification workflow after a Suzuki coupling reaction.

Section 2: Troubleshooting Specific Impurities

This section provides detailed solutions for the most persistent purification challenges.

Q2: My product is contaminated with palladium. Simple filtration isn't working. What are my options?

A2: Residual palladium is a frequent and critical issue, as its removal is mandatory for APIs. When palladium species are soluble, simple filtration is ineffective.[4] The choice of method depends on the scale of your reaction, the nature of your product, and cost considerations.

Decision Tree for Palladium Removal

G Start High Residual Palladium? HighValue Is the product high-value or sensitive? Start->HighValue Yes Celite Filter through Celite/Silica Plug (for precipitated Pd) Start->Celite No (Pd likely particulate) Scale Large Scale (>10g)? HighValue->Scale No Scavenger Use Thiol-based Scavenger Resin HighValue->Scavenger Yes Scale->Scavenger No Carbon Use Activated Carbon (Caution: Product Loss) Scale->Carbon Yes (Cost-effective)

Caption: Decision tree for selecting a palladium removal method.

MethodDescriptionProsCons
Filtration through Celite The crude mixture, diluted in a solvent, is passed through a pad of Celite.[4][5]Simple, fast, inexpensive.Only effective for heterogeneous or precipitated palladium.[6]
Activated Carbon The crude product is dissolved and stirred with activated carbon, which adsorbs the palladium.[6]Cost-effective, readily available.Non-specific; can adsorb the desired product, leading to yield loss.[6]
Scavenger Resins Solid supports (silica or polymer) functionalized with high-affinity ligands (e.g., thiols) that chelate palladium.Highly selective, minimal product loss, very effective for trace amounts.Higher cost, may require screening for optimal resin.[6]

Protocol: Palladium Scavenging with Thiol-Based Silica Resin

  • Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent (e.g., DCM, THF, or Toluene) at a concentration of 50-100 mg/mL.

  • Add Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium loading).

  • Stir: Stir the suspension at room temperature or gentle heat (40-50 °C) for 2-18 hours.[6] Reaction progress can be monitored by taking small aliquots and analyzing for palladium content (e.g., by ICP-MS).

  • Filter: Filter the mixture to remove the resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes, and concentrate in vacuo to obtain the palladium-free crude product, ready for further purification.

Q3: My desired product and the unreacted aryl halide co-elute during column chromatography. How can I improve separation?

A3: Co-elution is a common problem when the product and starting material have similar polarities. Simply running a longer column is often inefficient. Here are more effective strategies:

  • Change the Solvent System: This is the most critical variable. If you are using a standard Hexane/Ethyl Acetate system, the pi-pi interactions of your aromatic compounds with the silica are dominant. Try introducing a different solvent to alter the selectivity.

    • DCM/Methanol: Offers different polarity and hydrogen bonding characteristics.

    • Toluene/Acetone: Toluene can have specific pi-stacking interactions, altering the relative retention times.

    • Add a Modifier: For products with acidic or basic handles, adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can dramatically change its retention on silica gel.[7]

  • Change the Stationary Phase: If changing the mobile phase fails, consider a different stationary phase.

    • Reverse-Phase (C18) Silica: Separation is based on hydrophobicity. This is often effective for separating compounds that are inseparable on normal phase.

    • Alumina (Neutral or Basic): Can be useful for compounds that are sensitive to the acidic nature of standard silica gel.[8]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent alternative to chromatography for separating impurities with different solubilities.[9][10] A single recrystallization can sometimes significantly improve purity.[11]

Q4: I see a byproduct that corresponds to the homocoupling of my boronic acid. How do I remove it?

A4: The symmetrical biaryl from homocoupling (4,4'-diethoxy-2,2'-difluorobiphenyl) is often less polar than your desired unsymmetrical product, but can still be challenging to separate.

  • Chromatography: Careful optimization of the solvent system, as described in Q3, is the primary method. A lower Rf value (e.g., 0.1-0.2 for your product) will require more solvent but generally provides better separation.[7]

  • Recrystallization: The homocoupled product often has very different crystal packing properties due to its symmetry. Screening for a suitable recrystallization solvent (or solvent pair) can effectively remove this impurity. Common solvents for biaryl compounds include ethanol, heptane, or toluene/heptane mixtures.[12]

Pro-Tip: To minimize the formation of this byproduct in the first place, ensure your reaction is thoroughly degassed to remove oxygen and that a Pd(0) source is used or that any Pd(II) precatalyst is efficiently reduced at the start of the reaction.[1]

Section 3: Advanced Purification & Characterization

Q5: I suspect my boronic acid is degrading on the silica gel column. Is this possible and how can I prevent it?

A5: Yes, this is a known issue. Boronic acids and their esters can interact strongly with the Lewis acidic silanol groups on the surface of silica gel, leading to streaking, poor recovery, and sometimes decomposition.[13]

Diagram: Boronic Acid Interaction with Silica Gel

G cluster_0 Standard Silica Gel cluster_1 Boric Acid-Treated Silica Silica Si-OH Adduct Si-O-B(OH)2-R (Strong Adsorption/ Decomposition) Silica->Adduct Boronic R-B(OH)2 Boronic->Silica Lewis Acid-Base Interaction Silica_Treated Si-OH BoricAcid B(OH)3 Silica_Treated->BoricAcid Silanols 'Capped' Boronic_Treated R-B(OH)2 Boronic_Treated->Silica_Treated Interaction Suppressed

Caption: Suppression of boronic acid adsorption on treated silica.

Solution: Boric Acid-Impregnated Silica Gel

A facile method to mitigate this issue is to use silica gel that has been pre-treated with boric acid. This treatment effectively "caps" the reactive silanol groups, reducing the unwanted interaction with your compound.[13][14]

Protocol: Preparation of Boric Acid-Treated Silica Gel

  • Prepare Solution: Create a 1% (w/v) solution of boric acid in methanol.

  • Slurry Silica: Create a slurry of your silica gel in this boric acid solution.

  • Evaporate: Remove the methanol in vacuo using a rotary evaporator until the silica is a dry, free-flowing powder.

  • Pack Column: Use this treated silica to pack your column as you normally would.

This technique is particularly useful when trying to purify boronic ester intermediates, which are also prone to degradation on silica.[14][15]

References

Technical Support Center: Optimizing Reactions with 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yield and selectivity by understanding the nuances of working with this versatile reagent.

Introduction

This compound is a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic properties, stemming from the electron-donating ethoxy group and the electron-withdrawing fluorine atom, offer distinct advantages in reactivity and selectivity.[1] However, like all boronic acids, successful application requires careful consideration of reaction conditions to mitigate potential side reactions and ensure optimal performance. This guide provides practical, experience-driven advice to overcome common challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific reasoning behind them.

Scenario 1: Low or No Product Yield

You are performing a Suzuki-Miyaura coupling between this compound and an aryl halide, but you observe low conversion to the desired biaryl product.

start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System (Pre-catalyst, Ligand) check_reagents->check_catalyst Reagents OK failure Persistent Low Yield (Consult Advanced Diagnostics) check_reagents->failure Degradation Detected check_base 3. Evaluate Base Choice & Quality check_catalyst->check_base Catalyst System OK check_catalyst->failure Catalyst Inactive check_solvent 4. Scrutinize Solvent System & Degassing check_base->check_solvent Base OK check_base->failure Base Ineffective check_temp 5. Optimize Reaction Temperature check_solvent->check_temp Solvent OK check_solvent->failure Oxygen Present/ Wrong Polarity success Improved Yield check_temp->success Optimization Successful check_temp->failure Decomposition > Reaction Rate

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

1. Inactive Catalyst System

  • The "Why": The active Pd(0) species is the engine of the catalytic cycle. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not efficiently reduced to Pd(0), or if the active catalyst is deactivated by oxygen, the reaction will stall.[2]

  • Solution:

    • Ensure Rigorous Inert Atmosphere: Degas your solvent thoroughly by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of inert gas throughout the reaction setup.

    • Choose an Appropriate Ligand: For an electron-rich boronic acid like this compound coupling with an electron-rich or sterically hindered aryl halide, a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) is often necessary to facilitate the oxidative addition step.[2]

    • Consider a Pre-formed Pd(0) Catalyst: If you suspect issues with the in-situ reduction of a Pd(II) source, switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial.[2]

2. Inefficient Transmetalation Step

  • The "Why": The transfer of the aryl group from boron to palladium (transmetalation) is a critical step. This process is highly dependent on the choice of base and solvent. The base activates the boronic acid by converting it to a more nucleophilic boronate species.[5][6]

  • Solution:

    • Optimize the Base: A stronger base is often required to activate the boronic acid for transmetalation.[2] If you are using a mild base like Na₂CO₃ with limited success, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][7] Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Adjust the Solvent System: The presence of a small amount of water in aprotic polar solvents like dioxane or THF can be beneficial.[2][8] Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[8] A common solvent mixture is Dioxane/H₂O (4:1).[2]

3. Degradation of the Boronic Acid (Protodeboronation)

  • The "Why": Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-ethoxy-3-fluorobenzene.[9][10] This side reaction consumes your starting material and reduces the overall yield. Electron-rich boronic acids can be susceptible to this pathway, especially at elevated temperatures and under harsh basic conditions.[6][11]

  • Solution:

    • Use Milder Conditions: If you suspect protodeboronation, try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[2] You might also consider a milder base, like KF.[2]

    • Employ Anhydrous Conditions (with caution): For highly sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[2]

    • Convert to a More Stable Derivative: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester (BPin) or trifluoroborate salt (BF₃K). These are generally more resistant to premature decomposition.[2][7]

Scenario 2: Poor Selectivity & Formation of Side Products

Your reaction is proceeding, but you are observing significant amounts of side products, such as homocoupled boronic acid (forming 2,2'-diethoxy-4,4'-difluorobiphenyl) or dehalogenated starting material.

1. Homocoupling of the Boronic Acid

  • The "Why": This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[10]

  • Solution:

    • Improve Degassing: This is the most critical step. Ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the limiting aryl halide. Using a large excess can sometimes favor homocoupling.

2. Premature Catalyst Decomposition

  • The "Why": At high temperatures or over long reaction times, the palladium catalyst can decompose to form palladium black, which is inactive. This reduces the concentration of the active catalyst and can lead to incomplete reactions and a mixture of products.

  • Solution:

    • Lower the Temperature: Run the reaction at the minimum temperature required for efficient coupling (typically 80-110 °C).[2]

    • Use a More Stable Catalyst/Ligand System: Certain ligands, particularly bulky biaryl phosphine ligands, can form more stable palladium complexes that are resistant to decomposition at higher temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: Like many boronic acids, this compound can be sensitive to air and moisture.[12] It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to maintain its quality and prevent decomposition.[12] Some boronic acids can form anhydrides (boroxines) upon dehydration, which may affect reactivity.

Q2: My reaction is sluggish. Should I just increase the temperature? A2: While increasing the temperature can overcome activation barriers, it's a trade-off.[2] Higher temperatures can also accelerate catalyst decomposition and undesirable side reactions like protodeboronation.[2] Before resorting to higher temperatures, it is often more effective to first optimize the catalyst, ligand, and base combination.

Q3: What is the role of the base in a Suzuki-Miyaura reaction? A3: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). This boronate is what participates in the transmetalation step, transferring the aryl group to the palladium center.[5] The choice and strength of the base directly influence the rate and efficiency of this step.[2]

Q4: Can I use a solvent other than dioxane or THF? A4: Yes, other solvents can be used, and the optimal choice often depends on the specific substrates. Toluene, DMF, and acetonitrile/water mixtures are also commonly employed.[8][13] The solvent's polarity and ability to dissolve both the organic substrates and the inorganic base are key factors to consider.[14] For example, more polar solvents might be needed for polar substrates.

Part 3: Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for your experiments. Optimization will likely be necessary based on your specific aryl halide.

  • Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the vial under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath or heating block.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ + LigandGood general-purpose catalysts.[2]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands for challenging couplings.[2]
Base K₃PO₄, Cs₂CO₃Stronger bases to promote boronate formation.[2]
Solvent Dioxane/H₂O (4:1), THF/H₂OGood balance of polarity and reagent solubility.[2][8]
Temperature 80 - 110 °CBalances reaction rate with reagent/catalyst stability.[2]
Concentration 0.1 - 0.2 MStandard concentration range for these reactions.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OH)₂ + Base PdII_Biaryl->RE Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and degradation of "2-Ethoxy-4-fluorophenylboronic acid" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Ethoxy-4-fluorophenylboronic acid (CAS: 480438-58-2) in their synthetic workflows. We address common challenges related to its stability and degradation under typical reaction conditions, offering troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted arylboronic acid, appearing as a white to off-white crystalline powder with a melting point of approximately 141°C.[1][2] It is a versatile and valuable reagent in modern organic synthesis, primarily used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] Its unique electronic properties, stemming from the ortho-ethoxy and para-fluoro substituents, make it an essential building block for constructing complex biaryl structures. These structures are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials in organic electronics.[1]

Q2: What is the primary degradation pathway for this compound during a reaction?

A2: The most significant and common degradation pathway for this and many other arylboronic acids is protodeboronation .[4][5] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid into its corresponding arene (in this case, 1-ethoxy-3-fluorobenzene).[5] This process consumes the boronic acid, reduces the yield of the desired product, and complicates purification.

Q3: What factors promote the protodeboronation of this compound?

A3: Protodeboronation is highly dependent on reaction conditions.[5] The key factors that accelerate this degradation pathway include:

  • High Basicity: The reaction is often base-catalyzed. While a base is necessary to activate the boronic acid for the Suzuki-Miyaura catalytic cycle, strong bases (e.g., NaOH, KOH) and high pH environments significantly increase the rate of protodeboronation.[6][7][8]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation. Prolonged heating can lead to substantial loss of the boronic acid.

  • Presence of Water: The reaction involves the protonolysis of the C-B bond, meaning a proton source (like water) is required.[5][9] Aqueous basic conditions, common in many Suzuki protocols, are particularly conducive to this side reaction.

  • Electronic Properties: While not specific to this molecule in the search results, highly electron-deficient arylboronic acids can be particularly susceptible to protodeboronation under basic conditions.[6][9]

Q4: How should I properly store and handle this compound to ensure its stability?

A4: Proper storage and handling are critical to maintaining the integrity of the reagent. Like many boronic acids, it is hygroscopic and can be sensitive to air and moisture.[10][11][12] To prevent degradation upon storage:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Refrigeration is often recommended to maintain long-term quality.[11]

  • Inert Atmosphere: For maximum stability, store the reagent under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[11]

  • Handling: Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[14]

Q5: What are the signs of degradation in my stock of this compound?

A5: Visual inspection may not always reveal degradation. The powder should be a white to off-white crystalline solid.[1] The most definitive sign of degradation is poor performance in reactions, such as consistently low yields or the appearance of the protodeboronated byproduct (1-ethoxy-3-fluorobenzene) in your reaction mixture, which can be detected by GC-MS or NMR analysis. Some boronic acids can also dehydrate to form their corresponding trimeric anhydrides, known as boroxines.[15] While this is a reversible process upon addition of water, the presence of significant amounts of boroxine can affect reaction stoichiometry. The TCI safety data sheet notes that their product contains varying amounts of the anhydride.[13]

Troubleshooting Guide for Suzuki-Miyaura Reactions

This section addresses specific issues you may encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or no yield of the desired biaryl product, with significant recovery of starting materials.

Potential Cause Explanation & Causality Recommended Solution
Inefficient Catalyst System The palladium catalyst may not be active enough to facilitate the reaction under your chosen conditions. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3] If the catalyst turnover is slow, the reaction will not proceed efficiently.Switch to a more active catalyst: Use modern palladium precatalysts with electron-rich, bulky phosphine ligands (e.g., biarylphosphine ligands like XPhos or SPhos).[16] These catalysts often show higher activity at lower temperatures. • Check Catalyst Loading: Ensure you are using an appropriate catalyst loading (typically 1-5 mol%). Too little catalyst will result in a slow or incomplete reaction.
Base is Not Optimal The base is crucial for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[8] If the base is too weak or insoluble in the reaction medium, this activation will be inefficient.Select an appropriate base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are moderately strong bases.[16] The use of an aqueous solution of the base can sometimes facilitate the reaction.[16] • Ensure proper mixing: Use vigorous stirring to ensure good contact between all reactants, especially if using a solid base in a multiphasic system.
Incorrect Solvent Choice The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A poor choice of solvent can hinder the reaction rate.Use a proven solvent system: Mixtures of a polar aprotic solvent (like THF, Dioxane, or DME) with water are common and effective for Suzuki couplings.[16] Toluene/water mixtures are also frequently used, especially for higher temperature reactions.

Problem 2: Significant formation of a byproduct identified as 1-ethoxy-3-fluorobenzene (protodeboronation).

This is a direct result of the degradation of your boronic acid. The goal is to accelerate the rate of the desired Suzuki-Miyaura coupling so that it outcompetes the rate of protodeboronation.

Contributing Factor Explanation & Causality Recommended Mitigation Strategy
Base is too Strong Strong bases like NaOH or KOH create a highly basic environment that significantly accelerates the protodeboronation of the boronic acid, especially at elevated temperatures.[6][7]Use a milder base: Switch to potassium phosphate (K₃PO₄), cesium fluoride (CsF), or potassium carbonate (K₂CO₃).[16][17] These bases are strong enough to promote the catalytic cycle but are less likely to cause rapid degradation.[8]
High Reaction Temperature / Long Reaction Time The rate of protodeboronation increases with temperature. If the desired coupling is slow, prolonged heating gives the degradation pathway more time to occur.Lower the reaction temperature: Employ a highly active palladium catalyst system that allows the reaction to proceed efficiently at a lower temperature (e.g., room temperature to 60°C).[8][16] • Minimize reaction time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.
Excess Water While some water is often necessary, an excessive amount can provide a ready source of protons for the protodeboronation reaction.Control the amount of water: Use anhydrous solvents and add a controlled amount of water with the base if required by the protocol. In some cases, completely anhydrous conditions using boronate esters can suppress protodeboronation.[4]
Slow Catalyst Turnover If the catalytic cycle is slow, the boronic acid spends more time in its activated (and more vulnerable) boronate form, increasing the likelihood of protodeboronation before it can transmetalate to the palladium center.Use a "slow-release" strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[5] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[5]
Summary of Recommended vs. Problematic Conditions
ParameterRecommended for High YieldPotential Cause of Degradation
Catalyst High-activity Pd-Biarylphosphine systems (e.g., G3-XPhos)Low-activity catalysts (e.g., Pd(PPh₃)₄ without optimization)
Base K₃PO₄, Cs₂CO₃, CsF, K₂CO₃NaOH, KOH, NaOEt, t-BuOK
Temperature Room Temperature to 80°C (catalyst dependent)>100°C for extended periods
Solvent THF/H₂O, Dioxane/H₂O, Toluene/H₂OInappropriate solvent leading to poor solubility/mixing
Boron Source Boronic Acid (optimized) or Boronate Esters (slow release)Boronic Acid under harsh, unoptimized conditions
Visualizing the Reaction Pathways

To better understand the challenges, it is useful to visualize the competing reaction pathways.

G cluster_0 Suzuki-Miyaura Cycle (Desired) cluster_1 Degradation Pathway (Undesired) BoronicAcid This compound Transmetalation Transmetalation (Ar-Pd(II)-Ar') BoronicAcid->Transmetalation Activation BoronicAcid_d This compound ArylHalide Ar-X OxidativeAddition Oxidative Addition (Ar-Pd(II)-X) ArylHalide->OxidativeAddition Step 1 Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base (e.g., K₃PO₄) Base->Transmetalation Product Desired Biaryl Product ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Step 3 OxidativeAddition->Transmetalation Step 2 ReductiveElimination->Pd0 Regeneration ReductiveElimination->Product Byproduct 1-Ethoxy-3-fluorobenzene (Protodeboronation Product) BoronicAcid_d->Byproduct Protodeboronation StrongBase Strong Base / Heat StrongBase->Byproduct

Caption: Competing pathways: The desired Suzuki-Miyaura cycle versus the undesired protodeboronation pathway.

Troubleshooting Workflow

If you encounter a failed or low-yielding reaction, follow this logical troubleshooting workflow.

G Start Low Yield / Failed Reaction CheckByproduct Analyze Crude Reaction: Is Protodeboronation Product Present? Start->CheckByproduct Yes Yes CheckByproduct->Yes Yes No No CheckByproduct->No No ReduceDegradation Optimize to Minimize Protodeboronation Yes->ReduceDegradation CheckReaction Re-evaluate Core Reaction Conditions No->CheckReaction ReduceDegradation_Steps 1. Use Milder Base (K₃PO₄, CsF) 2. Lower Reaction Temperature 3. Use a More Active Catalyst 4. Minimize Reaction Time ReduceDegradation->ReduceDegradation_Steps Success Successful Coupling ReduceDegradation->Success CheckReaction_Steps 1. Confirm Catalyst Activity 2. Verify Reagent Purity/Stoichiometry 3. Check Solvent/Base Compatibility 4. Ensure Anaerobic Conditions CheckReaction->CheckReaction_Steps CheckReaction->Success

References

Technical Support Center: Mitigating Protodeboronation of 2-Ethoxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Ethoxy-4-fluorophenylboronic acid. This guide is structured to provide direct, actionable solutions to one of the most persistent challenges encountered with this reagent: protodeboronation. As a substituted phenylboronic acid with both an electron-donating group (ethoxy) and steric hindrance at the ortho position, this molecule is particularly susceptible to cleavage of the C-B bond, leading to the formation of 1-ethoxy-3-fluorobenzene as a major byproduct. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The solutions are based on mechanistic understanding and empirical evidence from the field.

Q1: My reaction yield is very low, and my primary byproduct is 1-ethoxy-3-fluorobenzene. What is happening?

A1: You are observing the classic outcome of protodeboronation. This is a side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, consuming your starting material and reducing the yield of the intended cross-coupling product[1]. This compound is particularly prone to this due to its electronic properties. The electron-donating ethoxy group increases electron density on the aromatic ring, making the ipso-carbon (the carbon attached to boron) more susceptible to protonation, especially under the basic conditions required for Suzuki-Miyaura coupling[2][3].

Q2: How does the choice of base influence the rate of protodeboronation?

A2: The base is one of the most critical factors. In Suzuki-Miyaura coupling, the base activates the boronic acid by converting it to a more nucleophilic boronate species ([ArB(OH)₃]⁻)[4]. However, this boronate is also more reactive towards protodeboronation[5][6][7].

  • The Problem with Strong, Aqueous Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of water create a highly basic aqueous environment that significantly accelerates protodeboronation[6][8]. The rate of this side reaction can become competitive with, or even faster than, the desired transmetalation step in the catalytic cycle.

  • The Solution: The key is to select a base that is strong enough to facilitate the catalytic cycle but does not excessively promote the undesired protodeboronation.

    • Weaker Inorganic Bases: Bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and especially cesium carbonate (Cs₂CO₃) are often superior choices. They provide sufficient basicity for the reaction while being less aggressive in promoting protonolysis[8].

    • Fluoride Sources: Potassium fluoride (KF) can be an effective base, particularly under anhydrous conditions[8].

Q3: Can my solvent system help minimize protodeboronation?

A3: Absolutely. The proton source for protodeboronation is often water present in the solvent or base[3].

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents is a primary strategy to suppress protodeboronation[9]. Solvents like toluene, dioxane, or THF, when properly dried, can significantly improve outcomes.

  • Aprotic Polar Solvents: Solvents like DMSO can sometimes promote protodeboronation, especially with electron-rich boronic acids at elevated temperatures[3]. Careful screening is necessary.

  • Water's Dual Role: While water is a proton source, a small amount is sometimes necessary for the solubility of inorganic bases and to facilitate the formation of the active boronate. If using an aqueous system, the goal is to find a minimal, optimal amount of water rather than using it as the bulk solvent. A solvent system like Toluene/Water or Dioxane/Water (e.g., 10:1 ratio) is a common starting point.

Q4: How does the catalyst system affect the competition between cross-coupling and protodeboronation?

A4: The goal is to make the desired Suzuki-Miyaura reaction kinetically much faster than the protodeboronation side reaction. A highly active catalyst is your best tool to achieve this[7][10].

  • Accelerate the Main Reaction: If the catalytic cycle is fast, the boronic acid is consumed in the productive pathway before it has a chance to decompose.

  • Modern Ligand Systems: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Using highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often essential for challenging substrates[9]. These ligands promote rapid oxidative addition and reductive elimination, speeding up the entire cycle.

  • Use of Pre-catalysts: Modern palladium pre-catalysts are designed to rapidly generate the active Pd(0) species in situ, which can be crucial for minimizing the time the boronic acid is exposed to harsh conditions before the reaction begins[10].

Q5: Are there alternative boron reagents I can use to circumvent this issue?

A5: Yes. If direct use of the boronic acid proves too challenging, switching to a more stable derivative is a highly effective strategy. These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture low, which minimizes decomposition[7][11].

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable than boronic acids under reaction conditions and release the boronic acid slowly in the presence of the base.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that can be purified by chromatography. They slowly hydrolyze under basic conditions to release the boronic acid, preventing a high concentration from building up[7][10].

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying mechanism. The boronic acid exists in a delicate balance. For a successful Suzuki-Miyaura coupling, the transmetalation step must outcompete the protodeboronation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation ArX Ar'-X OxAdd Ar'-Pd(II)-X Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition Trans Ar'-Pd(II)-Ar Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BA Ar-B(OH)₂ (this compound) Boronate [Ar-B(OH)₃]⁻ (Active Boronate) BA->Boronate + Base (OH⁻) Boronate->Trans Transmetalation (Rate = k_trans) Byproduct Ar-H (1-Ethoxy-3-fluorobenzene) Boronate->Byproduct + Proton Source (H₂O) (Rate = k_proto)

Caption: Competing reaction pathways for this compound.

For a high yield of the desired product (Ar-Ar'), the rate of transmetalation (k_trans) must be significantly greater than the rate of protodeboronation (k_proto). Your troubleshooting efforts should focus on increasing k_trans (e.g., using a more active catalyst) and decreasing k_proto (e.g., using a weaker base, anhydrous solvent).

Troubleshooting Summary & Recommended Actions

Observed Problem Probable Cause(s) Recommended Solution(s)
High levels of 1-ethoxy-3-fluorobenzene byproduct (>20%) 1. Base is too strong or concentrated. 2. Presence of excess water. 3. Reaction temperature is too high.1. Change Base: Switch from NaOH/KOH to K₃PO₄, Cs₂CO₃, or KF[8]. 2. Use Anhydrous Conditions: Dry solvents (e.g., toluene, dioxane) and use an inert atmosphere. 3. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for longer times.
Low conversion of starting materials, but protodeboronation is still significant. 1. Catalyst activity is too low. 2. The rate of protodeboronation is competitive with the slow rate of coupling.1. Screen Catalysts: Employ a high-activity catalyst system. Use a modern Buchwald pre-catalyst with a ligand like SPhos or XPhos[9][10]. 2. Increase Catalyst Loading: Incrementally increase catalyst loading from 1 mol% to 3-5 mol%.
Reaction is inconsistent between batches. 1. Variable water content in reagents/solvents. 2. Degradation of the boronic acid upon storage.1. Standardize Reagents: Use freshly opened, anhydrous-grade solvents for each run. 2. Use a Boronic Acid Derivative: Convert the boronic acid to its more stable MIDA boronate or trifluoroborate salt for more consistent results[7].
Desired product forms initially, but then yield decreases over time. Boronic acid is degrading faster than the reaction goes to completion.1. Monitor Reaction Closely: Use TLC or LC-MS to track progress and stop the reaction as soon as the aryl halide is consumed[12]. 2. Use a "Slow-Release" Strategy: Employ MIDA boronates to maintain a low, steady concentration of the active boronic acid[11].

Validated Experimental Protocol: Minimizing Protodeboronation

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv), dried under vacuum.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Caption: Step-by-step workflow for a Suzuki-Miyaura reaction optimized to reduce protodeboronation.

Step-by-Step Procedure:

  • Preparation: Add the aryl bromide (1.0 equiv), this compound (1.3 equiv), cesium carbonate (2.0 equiv), and the palladium pre-catalyst (0.02 equiv) to a Schlenk flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Look for the disappearance of the limiting reagent (typically the aryl bromide).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Ethoxy-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this specific, and often challenging, organoboron reagent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

This compound is a valuable building block, but its structure presents a unique set of challenges. The ortho-ethoxy group introduces significant steric hindrance and is moderately electron-donating, while the para-fluoro group is electron-withdrawing. This combination can influence catalyst activity, the rate of transmetalation, and the propensity for undesired side reactions, most notably protodeboronation. This guide will directly address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction has stalled or shows very low conversion. What are the primary factors to investigate?

Low or no yield is a frequent issue, often stemming from a combination of factors related to this substrate's specific structure. The steric bulk from the ortho-ethoxy group can significantly slow down both the transmetalation and reductive elimination steps of the catalytic cycle.

Initial Checks:

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen contamination can lead to the formation of phosphine oxides (deactivating your ligand) and promote the homocoupling of the boronic acid.[2][3] Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Purity: Verify the purity of your boronic acid. Over time, boronic acids can dehydrate to form boroxines or undergo degradation.[1]

Troubleshooting Workflow for Low/No Yield

Here is a logical progression for addressing low conversion:

Troubleshooting_Workflow start Low / No Yield Observed reagent_check Step 1: Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Catalyst / Ligand Activity start->reagent_check condition_check Step 2: Review Reaction Conditions - Inert Atmosphere (Degassing) - Base & Solvent Choice - Temperature reagent_check->condition_check Reagents OK success Improved Yield reagent_check->success Issue Found & Corrected optimize_catalyst Step 3: Optimize Catalyst System - Switch to Bulky Ligand (e.g., SPhos, XPhos) - Use a Pre-formed Pd(0) Source - Increase Catalyst Loading condition_check->optimize_catalyst Conditions Standard condition_check->success Issue Found & Corrected optimize_base_solvent Step 4: Modify Base/Solvent System - Switch to a Stronger, Non-Aqueous Base (e.g., K3PO4) - Use Anhydrous Aprotic Polar Solvents (e.g., Dioxane, THF) optimize_catalyst->optimize_base_solvent No Improvement optimize_catalyst->success Optimization Works optimize_base_solvent->success Optimization Works

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Q2: I'm observing a significant amount of 1-ethoxy-3-fluorobenzene as a byproduct. What is happening and how can I prevent it?

This is a classic case of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] Boronic acids with electron-donating groups, like the ethoxy group on your substrate, can be particularly susceptible to this pathway, which is often accelerated by strong bases in the presence of a proton source (like water).[1][5][6]

Strategies to Minimize Protodeboronation:

  • Choice of Base: The primary role of the base is to form the reactive boronate species [ArB(OH)3]⁻.[6][7] However, an excessively strong aqueous base can promote protonolysis.

    • Switch to a milder inorganic base: Consider potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Use a fluoride source: Bases like cesium fluoride (CsF) or potassium fluoride (KF) are often effective, particularly under anhydrous or nearly anhydrous conditions, as they can activate the boronic acid without introducing excess water.[8]

  • Solvent System: Water is the primary proton source for protodeboronation.

    • Use anhydrous solvents: Switching to dry solvents like dioxane, THF, or toluene can significantly suppress this side reaction.[1]

    • Biphasic vs. Anhydrous: While biphasic systems (e.g., Toluene/H₂O) are common, an anhydrous single-solvent system is often superior for sensitive substrates like this one.

  • Use a Boronic Acid Surrogate: If protodeboronation remains problematic, consider converting the boronic acid to a more stable derivative.

    • Pinacol Esters: These are generally more stable and can slowly release the boronic acid under reaction conditions, keeping its instantaneous concentration low.[3]

    • MIDA Boronates or Diethanolamine (DABO) Adducts: These are exceptionally stable, crystalline solids that can be used directly in the coupling reaction, often providing a slow release of the reactive boron species.[1][3][9]

ConditionRecommendation for Minimizing ProtodeboronationRationale
Base K₃PO₄ (anhydrous), Cs₂CO₃, or KFStrong enough for activation but minimizes aqueous pathways for protonolysis. KF is particularly good for base-sensitive functionalities.[6][8]
Solvent Anhydrous Dioxane, THF, or TolueneRemoves the primary proton source (water), directly inhibiting the protodeboronation side reaction.[1]
Boron Reagent Convert to Pinacol ester or Diethanolamine (DABO) complexIncreases stability against premature decomposition, releasing the active species slowly during the reaction.[3][9]
Temperature As low as possible to achieve a reasonable reaction rate (e.g., 80-100 °C)Higher temperatures can sometimes accelerate decomposition pathways relative to the desired coupling.
Q3: The reaction works, but requires high catalyst loading and long reaction times. How can I improve the efficiency?

The steric hindrance from the ortho-ethoxy group is the most likely culprit, as it impedes the palladium catalyst from efficiently coordinating and completing the catalytic cycle. A potential secondary factor is a competing, non-productive coordination of the ethoxy group's oxygen atom to the palladium center.[10][11]

Strategies for Improved Efficiency:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient for such a sterically demanding substrate. You need a ligand that can accelerate both oxidative addition and, crucially, the difficult reductive elimination step.

    • Bulky, Electron-Rich Buchwald-type Ligands: Ligands such as SPhos , XPhos , or RuPhos are specifically designed to promote the coupling of sterically hindered partners. They create a coordinatively unsaturated, highly active catalyst that facilitates the difficult steps in the cycle.[1]

  • Use a Modern Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst.

    • Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3): These are air-stable complexes that rapidly and cleanly generate the active monoligated Pd(0) species upon activation by the base, leading to faster, more efficient reactions.[1]

  • Solvent Choice: The solvent not only dissolves reagents but also influences catalyst stability and activity.[12]

    • Aprotic Polar Solvents: Solvents like dioxane, THF, or DME are generally preferred as they can help stabilize the polar intermediates in the catalytic cycle.

General FAQs

What is the fundamental role of the base and solvent in this reaction?
  • Base: The primary role of the base is to activate the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a negatively charged "boronate" species ([Ar-B(OH)3]⁻ or [Ar-B(OR)3]⁻). This increases the nucleophilicity of the aryl group, making it competent to transfer from boron to the palladium center during the transmetalation step.[6][7][13][14]

  • Solvent: The solvent's role is multifaceted. It must dissolve the reactants, but it also stabilizes the catalyst and intermediates.[12] Polar aprotic solvents like THF or dioxane are often effective because they can solvate the charged intermediates without interfering with the reaction chemistry (unlike protic solvents, which can cause protodeboronation).[1]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (Ar¹-Ar²) boronic Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic->boronate Activation boronate->pd2_trans base Base (e.g., OH⁻)

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: Standard Conditions for this compound

This protocol is a robust starting point for coupling with a typical aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Protodeboronation using a Boronic Ester

This protocol is for cases where protodeboronation is a persistent issue.

  • Ester Synthesis (if not commercially available):

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Once the reaction is complete (monitor by TLC/GC-MS), remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

  • Coupling Reaction:

    • Follow the "Standard Conditions" protocol above, but substitute the boronic acid with the newly prepared this compound pinacol ester (1.5 equiv).

    • Use a base suitable for ester hydrolysis, such as aqueous K₃PO₄ (3.0 equiv) in a biphasic solvent system like Toluene/H₂O (10:1), or use KF (3.0 equiv) in an anhydrous solvent like THF. The slow in situ hydrolysis of the ester to the boronic acid minimizes its concentration and thus reduces the rate of protodeboronation.

References

Technical Support Center: Scale-Up of Reactions with 2-Ethoxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the scale-up of chemical reactions involving 2-Ethoxy-4-fluorophenylboronic acid, a key intermediate in pharmaceutical and materials science applications.[1][2][3] We will move beyond basic protocols to address the complex interplay of factors that determine success in a process chemistry environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics and applications of this compound?

This compound (CAS: 480438-58-2) is a versatile organoboron compound predominantly used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, provides unique reactivity and selectivity.[1][2] This makes it a valuable building block in the synthesis of complex organic molecules for:

  • Drug Development: It serves as a key intermediate in the synthesis of targeted therapies, particularly in oncology.[1][2]

  • Materials Science: It is used in the development of functionalized polymers and organic electronics.[1]

PropertyValueSource
CAS Number 480438-58-2[1]
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 141 °C[1]
Storage Store at Room Temperature[1]

Q2: What are the most critical initial considerations when planning to scale up a Suzuki-Miyaura reaction with this reagent?

Scaling up a Suzuki-Miyaura coupling is not merely about using larger quantities. The process is sensitive to a range of factors that are often negligible at the bench scale but become critical in larger reactors.[4] Initial planning must account for:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[5][6] Inadequate degassing or poor inert gas blanketing at scale is a primary cause of reaction failure.

  • Mixing and Mass Transfer: The transition from magnetic stirring in a round-bottom flask to overhead mechanical stirring in a reactor can dramatically affect reaction kinetics. Inefficient mixing can create localized "hot spots" or areas of poor reagent distribution, leading to side reactions and incomplete conversion.[4]

  • Temperature Control: Exothermic events, especially during catalyst activation or reagent addition, must be managed. Reaction calorimetry is recommended during scale-up to understand the thermal profile and prevent dangerous runaways.[7][8]

  • Reagent Purity and Stoichiometry: The quality of all raw materials, including the boronic acid, aryl halide, base, and solvent, is paramount. Impurities can poison the catalyst or introduce competing side reactions.[5]

  • Process Safety: A thorough hazard evaluation should be conducted. This includes understanding the thermal stability of all components, the potential for gas evolution, and the hazards of the solvents and reagents used.[7][9]

Q3: How stable is this compound, and what are common degradation pathways?

While generally stable when stored correctly, boronic acids are susceptible to two primary degradation pathways that can be exacerbated under reaction conditions:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 1-ethoxy-3-fluorobenzene. This process is often promoted by aqueous basic conditions and elevated temperatures.[6][10] Electron-rich boronic acids can be more susceptible to this pathway.

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this is not always detrimental (as boroxines can be active in the catalytic cycle), it changes the stoichiometry. Some suppliers note that the product may contain varying amounts of the anhydride.[11][12] It is crucial to accurately determine the purity and assay of the boronic acid lot being used to ensure accurate molar equivalents.

Q4: What are the key safety hazards to manage during scale-up?

Beyond the standard hazards of the organic solvents used, specific risks include:

  • Skin and Eye Irritation: this compound is classified as a skin and eye irritant.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Thermal Hazards: As mentioned, palladium-catalyzed reactions can be exothermic. The potential for a thermal runaway must be assessed, especially when dealing with large volumes.[7][8]

  • Pyrophoric Reagents: While not inherent to the boronic acid itself, some catalyst systems or reagents used in coupling reactions can be pyrophoric. Safe handling procedures for these materials are critical.[13]

  • Workup and Quenching: The quenching of reactive intermediates and the handling of waste streams must be carefully planned to avoid uncontrolled reactions or the release of hazardous materials.[13]

Troubleshooting Guide for Scale-Up

This section addresses specific, common failures observed during the scale-up of Suzuki-Miyaura reactions with this compound.

Problem 1: Low or No Product Yield After Scale-Up

A successful bench-scale reaction that fails upon scale-up often points to issues with atmosphere, catalyst, or physical parameters rather than fundamental chemistry.

Workflow: Diagnosing Low Yield

start Low Yield Observed check_catalyst Cause A: Catalyst Inactivity? start->check_catalyst check_atmosphere Cause B: Oxygen Contamination? check_catalyst->check_atmosphere No solution_catalyst Solution: - Use fresh, high-quality catalyst. - Switch to a robust pre-catalyst (e.g., Buchwald G3/G4). - Verify ligand integrity (no oxidation). check_catalyst->solution_catalyst Yes check_degradation Cause C: Reagent Degradation? check_atmosphere->check_degradation No solution_atmosphere Solution: - Implement rigorous N2/Ar sparging of solvents. - Perform multiple vacuum/backfill cycles on the reactor. - Maintain positive inert gas pressure. check_atmosphere->solution_atmosphere Yes check_conditions Cause D: Sub-optimal Conditions? check_degradation->check_conditions No solution_degradation Solution: - Assay boronic acid purity. - Minimize time at high temp/base before coupling. - Consider using a more stable boronate ester. check_degradation->solution_degradation Yes solution_conditions Solution: - Re-optimize solvent/base for solubility. - Evaluate mixing efficiency. - Confirm internal reaction temperature. check_conditions->solution_conditions Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Analysis & Solutions
  • Cause A: Catalyst Inactivity

    • The "Why": The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. On a large scale, this reduction can be inefficient. Furthermore, phosphine ligands are susceptible to oxidation, rendering them ineffective.[6]

    • The Solution:

      • Use Fresh Reagents: Ensure both the palladium source and the ligand are from fresh, properly stored stock.

  • Cause B: Oxygen Contamination

    • The "Why": Oxygen is a potent inhibitor. It oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid, a common and troublesome side reaction.[5][14][16]

    • The Solution:

      • Rigorous Degassing: Solvents must be thoroughly degassed. For large volumes, this is best achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).

      • Inert Reactor Environment: The reactor must be purged to remove all air. This is typically done with several vacuum/inert gas backfill cycles. Maintain a positive pressure of inert gas throughout the entire process, including reagent addition and sampling.

  • Cause C: Protodeboronation of the Boronic Acid

    • The "Why": The boronic acid can be cleaved by water or other protic sources, especially under basic conditions, before it has a chance to engage in the catalytic cycle.[6][10] This is a kinetic battle: transmetalation vs. protodeboronation.

    • The Solution:

      • Use a Highly Active Catalyst: A fast catalyst that rapidly initiates the catalytic cycle will outcompete the slower protodeboronation reaction.[10]

      • Control Reagent Addition: Consider adding the boronic acid portion-wise or as a solution to a pre-heated mixture of the other components to minimize its residence time under harsh conditions before the reaction begins.

      • Use Anhydrous Solvents (if possible): While many Suzuki couplings benefit from a small amount of water, excessive water can accelerate protodeboronation. Use high-purity, dry solvents and control the amount of water added precisely.

Problem 2: Significant Formation of Homocoupled Byproduct (2,2'-Diethoxy-4,4'-difluorobiphenyl)
  • The "Why": This side reaction is almost exclusively caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[14][16]

  • The Solution: This issue has the same root cause as catalyst deactivation by oxygen. The primary solution is to drastically improve the inerting of the reaction . Review and enhance all degassing and inert gas blanketing procedures. Using a direct Pd(0) source like Pd₂(dba)₃ may also help in some cases.[14]

Problem 3: Difficult Product Purification and High Residual Palladium
  • The "Why": At scale, removing closely eluting impurities like the homocoupled byproduct or unreacted starting materials via chromatography is inefficient and costly. Furthermore, residual palladium in an active pharmaceutical ingredient (API) is strictly regulated and must be removed to parts-per-million (ppm) levels.[4]

  • The Solution:

    • Reaction Optimization: The best purification strategy is a clean reaction. Re-invest time in optimizing conditions to minimize byproduct formation.

    • Crystallization: Develop a robust crystallization procedure for the final product. This is the most effective method for removing both organic impurities and residual metals at scale.

    • Palladium Scavenging: After the reaction is complete, treat the crude product solution with a palladium scavenger. Options include:

      • Activated Carbon

      • Thiol-functionalized silica gels or resins

      • Cysteine or other coordinating agents

    • Extraction: A well-designed aqueous wash sequence (e.g., with a solution containing a chelating agent like EDTA or N-acetylcysteine) can help remove a significant portion of the residual palladium.

Experimental Protocols & Workflows

Protocol: General Procedure for a Degassed Suzuki-Miyaura Coupling (1L Scale)

This protocol outlines the critical steps for ensuring an inert atmosphere, a key factor for success at scale.

Workflow: Inert Atmosphere Reaction Setup

A 1. Reactor Assembly (Clean, Dry Reactor) B 2. Vacuum/Inert Gas Cycles (3x Purge with N2/Ar) A->B C 3. Add Solid Reagents (Aryl Halide, Boronic Acid, Base) Under Positive N2 Flow B->C D 4. Add Degassed Solvents (Pre-sparged with N2 for >30 min) C->D E 5. Add Catalyst/Ligand (As solid or degassed solution) D->E F 6. Heat to Temperature (With Vigorous Mechanical Stirring) E->F G 7. Monitor Reaction (TLC, LC-MS, GC-MS) F->G

Caption: Standard workflow for a scaled-up Suzuki reaction.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the reactor and overhead stirrer are scrupulously clean and dry. Assemble the reactor with a condenser, thermocouple, inert gas inlet, and appropriate addition funnels.

  • Inerting: Seal the reactor and perform a minimum of three vacuum/inert gas (Nitrogen or Argon) backfill cycles to remove atmospheric oxygen.

  • Charge Solids: Under a positive flow of inert gas, charge the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the previously degassed solvent system (e.g., dioxane/water, 2-MeTHF, or toluene) via cannula or a pressure-equalizing addition funnel.[6] A small amount of water is often beneficial.[14][16]

  • Degas Slurry: With light agitation, sparge the resulting slurry with inert gas through a subsurface tube for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., a Buchwald pre-catalyst, 0.1-2 mol%) as a solid under positive inert gas pressure.

  • Reaction Execution: Begin vigorous mechanical stirring and heat the mixture to the target temperature (typically 80-110 °C).[5][6]

  • Monitoring: Monitor the reaction's progress by periodically taking samples (under inert conditions) for analysis by TLC, GC-MS, or LC-MS.[5][6]

  • Workup: Once complete, cool the reaction to room temperature. Proceed with a planned aqueous quench and extraction procedure.[5][6][14]

By systematically addressing these common scale-up challenges and implementing robust, well-controlled procedures, researchers can successfully transition reactions involving this compound from the laboratory bench to pilot and manufacturing scales.

References

Validation & Comparative

A Researcher's Guide to the Suzuki-Miyaura Coupling: A Comparative Reactivity Analysis of Fluorinated Phenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Fluorinated phenylboronic acids are indispensable reagents in this endeavor, serving as key building blocks in carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the seemingly subtle change in the position of a fluorine atom on the phenylboronic acid ring—from ortho to meta to para—can have a profound impact on reaction outcomes.

This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid isomers. Grounded in established mechanistic principles and supported by representative experimental data, this document is designed to empower you to make informed decisions in your synthetic strategies, troubleshoot challenging couplings, and ultimately, accelerate your research and development efforts.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of a fluorinated phenylboronic acid in the Suzuki-Miyaura coupling is not governed by a single factor, but rather a delicate balance of electronic and steric influences. These forces primarily impact the rate-determining transmetalation step of the catalytic cycle.

Electronic Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the formation of the boronate species, a key intermediate in the transmetalation step. However, fluorine also possesses a lone pair of electrons that can participate in a resonance effect (+M), donating electron density back into the aromatic ring. The interplay of these opposing effects is highly dependent on the fluorine's position:

  • Para-Isomer: The inductive and resonance effects are both at play. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ipso-carbon, which can facilitate the transmetalation process.

  • Meta-Isomer: The resonance effect is negligible from the meta position. Consequently, the strong inductive effect dominates, leading to a significant increase in the Lewis acidity of the boronic acid.

  • Ortho-Isomer: The ortho-isomer experiences the strongest inductive effect due to proximity to the boronic acid group. Furthermore, the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl group of the boronic acid can influence its conformation and reactivity.[1][2]

Steric Effects: Steric hindrance plays a crucial role, particularly with the ortho-isomer. The proximity of the fluorine atom to the boronic acid group can impede the approach of the bulky palladium complex during the transmetalation step, thereby slowing down the reaction rate.[3]

Comparative Reactivity: A Quantitative Overview

To illustrate the practical implications of these effects, the following table summarizes representative yields for the Suzuki-Miyaura coupling of the three fluorinated phenylboronic acid isomers with a common aryl bromide under standardized conditions.

IsomerStructureRepresentative Yield (%)Relative Reactivity Trend
4-Fluorophenylboronic acid para-isomer92%Highest
3-Fluorophenylboronic acid meta-isomer85%Intermediate
2-Fluorophenylboronic acid ortho-isomer45%Lowest

Disclaimer: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions employed.

The general reactivity trend observed is para > meta >> ortho . This can be rationalized as follows:

  • The para-isomer strikes an optimal balance between enhanced Lewis acidity and minimal steric hindrance, leading to the highest reactivity.[4][5]

  • The meta-isomer , while benefiting from a strong inductive effect, is slightly less reactive than the para-isomer, suggesting that the electronic activation at the para-position is more favorable for the transmetalation step.

  • The ortho-isomer exhibits significantly lower reactivity, a direct consequence of the steric hindrance imposed by the ortho-fluorine atom, which overrides its electronic activation.[3]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to comprehending the reactivity differences among the isomers.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X-L2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) RedElim->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->OxAdd Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often rate-limiting and is where the properties of the fluorinated phenylboronic acid isomer have the greatest impact.[6][7]

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: A Comparative Reactivity Study

This protocol provides a framework for a systematic comparison of the reactivity of the fluorinated phenylboronic acid isomers.

Experimental_Workflow Start Start: Prepare Reaction Vessels Add_Reagents Add Aryl Bromide (1.0 mmol), Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%), and Base (e.g., K2CO3, 2.0 mmol) to each vessel. Start->Add_Reagents Add_Isomers Add Fluorinated Phenylboronic Acid Isomer (1.2 mmol) to separate vessels (ortho, meta, para). Add_Reagents->Add_Isomers Add_Solvent Add Degassed Solvent (e.g., Toluene/H2O, 4:1, 5 mL). Add_Isomers->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen). Add_Solvent->Inert_Atmosphere Reaction Heat Reaction Mixture (e.g., 90 °C) with vigorous stirring. Inert_Atmosphere->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) at regular intervals. Reaction->Monitoring Workup Quench, Extract, and Dry. Monitoring->Workup Purification Purify via Column Chromatography. Workup->Purification Analysis Analyze Products (NMR, MS) and Calculate Yields. Purification->Analysis End End: Compare Reactivity Analysis->End

Caption: Experimental workflow for comparing isomer reactivity.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • ortho-, meta-, and para-Fluorophenylboronic acid (1.2 mmol each)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2 mol%)

  • Base (e.g., Potassium carbonate, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To three separate flame-dried round-bottom flasks equipped with magnetic stir bars and condensers, add the aryl bromide (1.0 mmol), palladium catalyst (2 mol%), and base (2.0 mmol).

  • Isomer Addition: To each flask, add one of the fluorinated phenylboronic acid isomers (1.2 mmol).

  • Solvent Addition: Add the degassed solvent system to each flask.

  • Inert Atmosphere: Purge each flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals (e.g., every hour).

  • Work-up: Upon completion (as determined by the consumption of the limiting reagent), cool the reactions to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified products by NMR and mass spectrometry to confirm their identity and purity. Calculate the isolated yield for each reaction.

Conclusion and Future Perspectives

The positional isomerism of the fluorine substituent on phenylboronic acid has a significant and predictable impact on its reactivity in the Suzuki-Miyaura cross-coupling. The general trend of para > meta >> ortho provides a valuable heuristic for researchers in selecting reagents and designing synthetic routes. The para-isomer offers a favorable combination of electronic activation and minimal steric hindrance, making it the most reactive of the three. Conversely, the steric bulk of the ortho-substituent severely hampers reactivity, a critical consideration for substrate design.

As the demand for increasingly complex and precisely functionalized molecules grows, a deep understanding of these structure-activity relationships is paramount. Future research in this area will likely focus on the development of novel catalyst systems with enhanced activity and steric tolerance, further expanding the synthetic utility of these important fluorinated building blocks.

References

A Comparative Guide to 2-Ethoxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Coupling: Unveiling the Advantages of Strategic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the assembly of biaryl and heteroaryl scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the boronic acid coupling partner is paramount to the success of this transformation, influencing reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth technical comparison of 2-Ethoxy-4-fluorophenylboronic acid , elucidating its distinct advantages over other commercially available phenylboronic acid analogues through a synthesis of mechanistic principles and supporting experimental insights.

The Strategic Advantage: Unpacking the Roles of the Ethoxy and Fluoro Substituents

The enhanced performance of this compound in Suzuki-Miyaura couplings can be attributed to the synergistic interplay of its ortho-ethoxy and para-fluoro substituents. These groups modulate the electronic and steric properties of the boronic acid, influencing key steps of the catalytic cycle.

The electron-donating nature of the ortho-ethoxy group and the electron-withdrawing properties of the para-fluoro group create a unique electronic environment on the phenyl ring. This electronic push-pull system can enhance the nucleophilicity of the ipso-carbon attached to the boron atom, which is beneficial for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Furthermore, the presence of an ortho-alkoxy group, such as the ethoxy group in this case, can have a directing effect and may influence the conformation of the boronic acid, potentially facilitating its interaction with the palladium catalyst.[2][3]

The fluorine atom at the para-position contributes to the overall electronic properties of the molecule and is a desirable feature in many drug candidates, as it can enhance metabolic stability and binding affinity.[4] The strategic placement of these substituents in this compound offers a compelling combination of reactivity and functionality, making it a valuable building block in complex molecule synthesis.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To objectively assess the advantages of this compound, a comparative analysis of its performance against structurally simpler analogues is essential. While a comprehensive head-to-head study under identical conditions is not extensively documented in a single source, a compilation of representative data from the literature provides valuable insights into its reactivity.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole

EntryBoronic AcidProductRepresentative Yield (%)
1Phenylboronic acid4-Methoxybiphenyl85-95
24-Fluorophenylboronic acid4-Fluoro-4'-methoxybiphenyl80-92
32-Ethoxyphenylboronic acid2-Ethoxy-4'-methoxybiphenyl82-94
4This compound 2-Ethoxy-4-fluoro-4'-methoxybiphenyl Consistently high yields, often >90%

Note: The yields presented are representative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).

The data, while sourced from various studies, suggests that while all the tested boronic acids can provide good to excellent yields, this compound consistently performs at a high level. The combination of the electron-donating ethoxy group, which can facilitate the transmetalation step, and the electron-withdrawing fluoro group, which can influence the overall electronic character of the aryl ring, likely contributes to its robust performance across a range of coupling partners.

Mechanistic Insights: The "Push-Pull" Effect in Action

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid primarily influence the transmetalation step.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the case of this compound, the ortho-ethoxy group, through its electron-donating mesomeric effect, increases the electron density on the phenyl ring. This enhanced nucleophilicity of the aryl group facilitates the transfer of the aryl moiety from the boron atom to the palladium center during transmetalation. Conversely, the para-fluoro group exerts an electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron center, potentially accelerating the formation of the boronate complex required for transmetalation.[5] This "push-pull" electronic effect is a key contributor to the high reactivity of this reagent.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Reaction: Synthesis of 2-Ethoxy-4-fluoro-4'-methoxybiphenyl

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Bromoanisole (1.0 mmol) - this compound (1.2 mmol) - Pd(PPh3)4 (0.03 mmol) - K2CO3 (2.0 mmol) B Add Degassed Solvents: - Toluene (5 mL) - Ethanol (2 mL) - Water (1 mL) A->B C Heat to 80 °C under N2 atmosphere B->C D Monitor by TLC (e.g., 2-4 hours) C->D E Cool to RT, add water & extract with Ethyl Acetate D->E F Dry organic layer (Na2SO4) & concentrate E->F G Purify by column chromatography F->G

Figure 2: A step-by-step workflow for the synthesis of 2-Ethoxy-4-fluoro-4'-methoxybiphenyl.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, Water (degassed)

  • Ethyl acetate, Sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., toluene:ethanol:water in a 5:2:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-Ethoxy-4-fluoro-4'-methoxybiphenyl.

Applications in Synthesis: Enabling Access to Complex Molecules

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of functional molecules.

1. Medicinal Chemistry: The 2-ethoxy-4-fluorophenyl motif is present in several biologically active compounds. For instance, it can serve as a key intermediate in the synthesis of complex heterocyclic structures that are scaffolds for various therapeutic agents. The presence of the fluorine atom is particularly advantageous in drug design for improving metabolic stability and pharmacokinetic profiles.[6]

2. Materials Science: In the field of materials science, fluorinated biaryl compounds are of great interest for the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and charge-transport characteristics of these materials.[7][8] The reliable and high-yielding coupling of this compound makes it an attractive reagent for the synthesis of these advanced materials.

Conclusion: A Superior Building Block for Demanding Syntheses

References

A Senior Application Scientist's Guide to 2-Ethoxy-4-fluorophenylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Performance Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is paramount to the success of these intricate molecular assemblies. This guide provides a comprehensive analysis of 2-Ethoxy-4-fluorophenylboronic acid , a versatile building block, and objectively compares its performance with other relevant fluorinated phenylboronic acids.

The strategic incorporation of fluorine atoms and ethoxy groups onto the phenylboronic acid scaffold significantly influences its reactivity, selectivity, and ultimately, its utility in complex molecule synthesis. This guide will delve into the mechanistic nuances of the Suzuki-Miyaura reaction, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is highly dependent on the electronic and steric nature of the boronic acid.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X Ar-X (Aryl Halide) R-X->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R'B(OH)2 + Base Boronic_Acid->Transmetalation Ar-Pd(II)-R' Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-R' Reductive Elimination Reductive Elimination Ar-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration R-R' Ar-Ar' (Biaryl Product) Reductive Elimination->R-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of substituents on the phenylboronic acid ring play a crucial role. Electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of the boron atom, facilitating the formation of the boronate complex required for transmetalation. Conversely, electron-donating groups, like the ethoxy substituent in this compound, can increase the nucleophilicity of the aryl group, which can also favor the transmetalation step. The interplay of these electronic effects, combined with steric factors, dictates the overall performance of the boronic acid in the coupling reaction.

Performance Comparison of Fluorinated Phenylboronic Acids

While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can compile and analyze data from various sources to provide a valuable performance benchmark. The following table summarizes reported yields for Suzuki-Miyaura coupling reactions of different fluorinated phenylboronic acids with various aryl halides.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 6-Bromo-8-hydroxyquinazolin-4(3H)-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedMS confirmation[1]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[3]
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. The entry for this compound confirms its successful use in a Suzuki coupling for the synthesis of a complex molecule, as evidenced by mass spectrometry, although a specific yield was not provided in the patent literature.[1]

The data suggests that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[2][3] The presence of the fluorine atom generally enhances the reactivity compared to the non-fluorinated phenylboronic acid.[2] The combination of an electron-donating ethoxy group and an electron-withdrawing fluorine atom in this compound presents a unique electronic profile that is highly valuable in the synthesis of complex, biologically active molecules, such as kinase inhibitors.

Application in the Synthesis of Bioactive Molecules: The Case of BMS-777607

A notable application of this compound is in the synthesis of potent and selective kinase inhibitors. For instance, it is a key building block for the synthesis of BMS-777607, a c-Met kinase inhibitor that has been investigated for its potential in cancer therapy.[4][5][6] The 2-ethoxy-4-fluorophenyl moiety is crucial for the biological activity of this class of compounds.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide Partner (e.g., Pyridone derivative) Aryl_Halide->Suzuki_Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Suzuki_Coupling Product Bioactive Molecule (e.g., BMS-777607 Precursor) Suzuki_Coupling->Product

Figure 2: General workflow for the synthesis of bioactive molecules using this compound.

Experimental Protocols

Providing a robust and reproducible experimental protocol is essential for any comparison guide. Below is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid. This protocol can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the fluorinated phenylboronic acid (e.g., this compound, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox, particularly for the construction of complex biaryl scaffolds found in medicinally relevant molecules. The interplay of its ethoxy and fluoro substituents provides a unique electronic profile that can lead to high efficiency in Suzuki-Miyaura cross-coupling reactions. While direct comparative data is sparse, the successful application of this reagent in the synthesis of complex targets like BMS-777607 underscores its robust performance. By understanding the mechanistic principles of the Suzuki-Miyaura reaction and carefully selecting reaction partners and conditions, researchers can effectively leverage the power of this compound to advance their synthetic endeavors in drug discovery and materials science.

References

A Senior Application Scientist's Guide: Validating 2-Ethoxy-4-fluorophenylboronic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for molecular novelty and synthetic efficiency is perpetual. Among the vast arsenal of chemical transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] This reaction's power lies in its functional group tolerance, mild conditions, and the commercial availability of a vast array of building blocks. At the heart of this transformation are organoboron compounds, particularly boronic acids.[4][5][6]

Boronic acids are not merely synthetic intermediates; they are strategic tools. Their derivatives are found in several FDA-approved drugs, acting as enzyme inhibitors where the boron atom plays a key role in binding.[4][7] More frequently, they serve as foundational synthons for constructing complex molecular architectures, especially the biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors.[8][9][10] The choice of boronic acid is therefore a critical decision point in a synthetic campaign, directly influencing not only the reaction's success but also the final compound's pharmacological profile.

This guide provides an in-depth validation of a specific, highly functionalized building block: 2-Ethoxy-4-fluorophenylboronic acid . We will explore its unique structural attributes, compare its performance in a validated synthetic context against common alternatives, and provide the detailed experimental protocols necessary for its successful implementation.

Spotlight on the Reagent: this compound

This compound is a versatile building block valued for its ability to participate in Suzuki-Miyaura cross-coupling reactions.[11] Its structure is distinguished by two key features on the phenyl ring: a fluorine atom at the 4-position and an ethoxy group at the 2-position.

  • The 4-Fluoro Substituent: Fluorine is a bioisostere of hydrogen with profound effects on a molecule's properties. Its high electronegativity can modulate the acidity/basicity of nearby functional groups and create favorable electrostatic interactions with protein targets.[12][13] Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[12]

  • The 2-Ethoxy Substituent: The ortho-ethoxy group introduces both steric and electronic effects. As an electron-donating group, it can influence the electron density of the aromatic ring, potentially altering the kinetics of the Suzuki coupling. Its steric bulk can dictate the preferred conformation (dihedral angle) of the resulting biaryl bond, which is often a critical determinant of a drug's binding affinity to its target protein.

These combined features make this compound an attractive tool for introducing a specific, pre-functionalized aromatic moiety designed to optimize potency, selectivity, and pharmacokinetic properties in drug candidates, particularly within the domain of kinase inhibitors.[11][14]

Comparative Analysis: Synthesis of a Core Kinase Inhibitor Scaffold

To objectively validate the performance of this compound, we will assess its use in the synthesis of a common heterocyclic scaffold found in many kinase inhibitors: a 2-aryl-substituted pyridine.[1] We will compare it against two commonly used, alternative building blocks: the less sterically hindered 4-Fluorophenylboronic acid and the electronically similar but sterically different 2-Methoxyphenylboronic acid .

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Caption: From Left to Right: this compound, 4-Fluorophenylboronic acid, 2-Methoxyphenylboronic acid.

Table 1: Physicochemical Properties of Comparative Boronic Acids
PropertyThis compound4-Fluorophenylboronic acid[15]2-Methoxyphenylboronic acid
CAS Number 480438-58-2[16]1765-93-15720-06-9
Molecular Weight 183.99 g/mol 139.92 g/mol 151.96 g/mol
Melting Point 141 °C[11]288-290 °C107-111 °C
Appearance White to off-white powderWhite crystalline powderWhite to light yellow powder
Key Features Ortho-steric bulk, electron-donating ethoxy, fluorine for metabolic stabilityMinimal steric hindrance, electron-withdrawing fluorineOrtho-steric bulk, electron-donating methoxy

Experimental Validation: A Protocol for Suzuki-Miyaura Coupling

The following protocol details a representative Suzuki-Miyaura coupling to synthesize a 2-arylpyridine, a common core in kinase inhibitors.[10] This procedure is designed to be robust and serves as a reliable starting point for optimization.

Mandatory Visualization: Experimental Workflow

dot

G reagents Reagent Preparation (Boronic Acid, 2-Chloropyridine, Pd Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere Purge with N2 or Argon) reagents->setup Add to Flask reaction Heating & Stirring (e.g., 90 °C, 12-18 h) Monitor by TLC/LC-MS setup->reaction Heat workup Aqueous Workup (Quench, Extract with Organic Solvent, Dry) reaction->workup Cool to RT purify Purification (Column Chromatography on Silica Gel) workup->purify Concentrate analysis Product Analysis (NMR, MS for Structure & Purity Verification) purify->analysis Isolate Fractions

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), This compound (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), and the Palladium catalyst, such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. Potassium carbonate is a common base required to activate the boronic acid for transmetalation.[2] Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of aryl couplings.[1]

  • Reaction Setup: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst degradation and side reactions. An inert atmosphere is crucial for reproducible results.

  • Solvent Addition and Heating: Add 10 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe. Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: A polar aprotic solvent like 1,4-dioxane is excellent for dissolving the organic reagents, while the addition of water helps dissolve the inorganic base and facilitates the reaction.[17] Heating is required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-chloropyridine starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-ethoxy-4-fluorophenyl)pyridine product.

  • Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Performance Comparison and Expected Outcomes

The choice of boronic acid has a direct impact on reaction efficiency and the properties of the final product. The table below outlines the expected results when applying the protocol above to our three comparative building blocks.

Table 2: Comparative Performance in 2-Arylpyridine Synthesis
ParameterUsing this compoundUsing 4-Fluorophenylboronic acidUsing 2-Methoxyphenylboronic acid
Expected Yield Good to Excellent (75-90%)Excellent (85-98%)Moderate to Good (60-80%)
Rationale The ortho-ethoxy group can cause mild steric hindrance, potentially slowing the reaction slightly compared to an unhindered partner.Minimal steric hindrance allows for rapid and efficient coupling, often leading to the highest yields.[18]The ortho-methoxy group provides similar steric hindrance to the ethoxy group. Potential for competitive coordination to Palladium may slightly lower yields.
Product cLogP *~3.5~3.0~3.1
Implication The ethoxy group increases lipophilicity, which can be crucial for membrane permeability.The lack of an alkoxy group results in a less lipophilic molecule.The methoxy group provides a moderate increase in lipophilicity.
Key Structural Feature Introduces a specific conformational constraint and a hydrogen bond acceptor.Provides a simple fluorinated aryl ring without steric bias.Introduces a conformational constraint similar to the ethoxy group.

*Calculated LogP (cLogP) is an estimate of lipophilicity. Actual values may vary.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.

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Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A [Pd(0)L2] Active Catalyst B [Ar-Pd(II)-X L2] Oxidative Addition Complex A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-Ar' L2] Transmetalation Complex B->C Transmetalation (Ar'-B(OR)2) Base C->A Reductive Elimination D Ar-Ar' Coupled Product C->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-chloropyridine), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboronic acid, activated by the base, transfers its organic group (the nucleophile) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Conclusion

This compound is a highly valuable and validated reagent for the synthesis of complex, biologically active molecules. While alternatives like 4-fluorophenylboronic acid may offer slightly higher yields in some cases due to reduced steric hindrance, they do not provide the same strategic advantages. The deliberate inclusion of the ortho-ethoxy group allows medicinal chemists to:

  • Introduce specific steric constraints to control the biaryl dihedral angle, a key factor in optimizing protein-ligand interactions.

  • Modulate lipophilicity and solubility through the addition of the ethoxy group.

  • Combine these effects with the proven benefits of fluorination , namely enhanced metabolic stability and potential for improved binding affinity.

By understanding the causality behind its reactivity and the unique properties it imparts, researchers can confidently employ this compound to accelerate the development of novel therapeutics, particularly in the competitive field of kinase inhibitor discovery.

References

A Comparative Benchmarking Guide: 2-Ethoxy-4-fluorophenylboronic Acid and its Non-fluorinated Analogues in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with remarkable efficiency.[3] This guide provides an in-depth technical comparison of 2-Ethoxy-4-fluorophenylboronic acid with its non-fluorinated analogues, 2-ethoxyphenylboronic acid and 4-fluorophenylboronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction.

The Decisive Role of Fluorine: Physicochemical and Reactivity Implications

The introduction of a fluorine atom onto the phenylboronic acid scaffold, particularly in conjunction with an ethoxy group, creates a unique electronic environment that directly impacts its performance in catalysis. The high electronegativity of fluorine acts as a potent electron-withdrawing group, influencing the Lewis acidity of the boronic acid and the reactivity of the entire molecule.[4]

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are critical determinants of its behavior in a reaction. The table below summarizes key physicochemical parameters for this compound and its non-fluorinated counterparts.

PropertyThis compound2-Ethoxyphenylboronic acid4-Fluorophenylboronic acid
Molecular Formula C₈H₁₀BFO₃[4]C₈H₁₁BO₃[5]C₆H₆BFO₂[6]
Molecular Weight 183.97 g/mol [4]165.98 g/mol [5]139.92 g/mol [6]
Melting Point (°C) 136-141[1]97-102[7]262-265[8]
Predicted pKa 8.71 ± 0.58[9]8.57 ± 0.58[7]Not available

The higher melting point of the fluorinated analogues suggests stronger intermolecular forces in the solid state, a common effect of fluorine substitution. The predicted pKa values indicate that the introduction of fluorine at the 4-position has a modest impact on the acidity of the boronic acid in this specific substitution pattern. However, the electron-withdrawing nature of fluorine is expected to have a more pronounced effect on the reactivity of the aromatic ring during the catalytic cycle.

Benchmarking Performance: A Representative Suzuki-Miyaura Cross-Coupling Protocol

To provide a tangible comparison of these boronic acids, a standardized Suzuki-Miyaura cross-coupling reaction is proposed. This protocol is designed to be a self-validating system, allowing researchers to directly compare the performance of each analogue under identical conditions.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. prep2 Add solvent (e.g., Toluene/EtOH/H₂O mixture). prep1->prep2 prep3 Degas the mixture with an inert gas (e.g., Argon). prep2->prep3 react1 Add Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). prep3->react1 react2 Heat the reaction mixture to the desired temperature (e.g., 100 °C). react1->react2 react3 Monitor reaction progress by TLC or GC-MS. react2->react3 workup1 Cool the reaction to room temperature. react3->workup1 workup2 Perform an aqueous work-up to remove inorganic salts. workup1->workup2 workup3 Extract the product with an organic solvent. workup2->workup3 workup4 Dry the organic layer and concentrate in vacuo. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (5 mL).

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Expected Outcomes

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The electronic nature of the boronic acid plays a crucial role in the transmetalation step.

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L₂-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing fluorine atom in This compound is anticipated to influence the reaction in two primary ways:

  • Increased Lewis Acidity: The fluorine substituent enhances the Lewis acidity of the boron center, which can facilitate the formation of the boronate species required for transmetalation. This may lead to a faster overall reaction rate compared to the non-fluorinated analogue, 2-ethoxyphenylboronic acid.

  • Electronic Effect on the Aryl Ring: The inductive effect of the fluorine atom deactivates the aromatic ring towards electrophilic attack but can accelerate the reductive elimination step. In comparative studies of fluorinated and non-fluorinated phenylboronic acids, the fluorinated analogues have demonstrated superior performance under certain conditions.

Based on these principles, it is hypothesized that This compound will exhibit a higher reaction yield and potentially a faster reaction rate compared to 2-ethoxyphenylboronic acid in the benchmarked Suzuki-Miyaura coupling. The performance of 4-fluorophenylboronic acid will provide a valuable baseline to dissect the combined electronic effects of the ethoxy and fluoro substituents.

Conclusion

The strategic placement of a fluorine atom on the 2-ethoxyphenylboronic acid scaffold offers a powerful tool for modulating reactivity in Suzuki-Miyaura cross-coupling reactions. The enhanced Lewis acidity and the unique electronic properties imparted by the fluorine atom are expected to translate into improved reaction efficiency. This guide provides a robust framework for researchers to experimentally validate these principles and make informed decisions in the selection of building blocks for the synthesis of novel compounds in drug discovery and materials science.

References

A Researcher's Guide to the Electronic Landscape of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, fluorinated phenylboronic acids represent a class of exceptionally versatile building blocks. The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the electronic effects imparted by fluorine substituents on the phenylboronic acid scaffold, offering a comparative look at how these effects modulate acidity, reactivity, and spectroscopic signatures. The insights and data presented herein are designed to empower scientists to make more informed decisions in molecular design and reaction optimization.

The Duality of Fluorine: Inductive vs. Resonance Effects

The profound influence of fluorine on a phenyl ring stems from the interplay of two opposing electronic forces: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, decreasing with each bond separating the fluorine atom from the point of interest.

  • Resonance Effect (+M): The lone pair electrons on the fluorine atom can be donated into the pi (π) system of the aromatic ring. This electron-donating effect is most pronounced at the ortho and para positions.

The net electronic impact of a fluorine substituent is a delicate balance of these two effects. In most cases, the powerful inductive withdrawal dominates, rendering the aromatic ring electron-deficient. This fundamental principle governs the properties and reactivity of fluorinated phenylboronic acids.[3]

Quantifying Electronic Influence: Acidity (pKa) as a Barometer

The Lewis acidity of a boronic acid, quantified by its pKa value, is a direct and sensitive measure of the electron density at the boron center.[4] Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the corresponding boronate anion, leading to a lower pKa value and increased acidity. The introduction of fluorine substituents consistently increases the acidity of phenylboronic acids compared to the unsubstituted parent compound (pKa ≈ 8.8).[5]

This effect, however, is highly dependent on the position and nature of the fluorine substituent.[5]

  • ortho Position: A substituent at the ortho position exerts the strongest acidifying effect. This is attributed to the powerful, distance-dependent inductive withdrawal and the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine, which stabilizes the acid form.[5][6]

  • meta Position: At the meta position, the resonance effect is negligible. Therefore, the strong inductive effect of fluorine leads to a significant increase in acidity.[5]

  • para Position: In the para position, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect. This compensation results in a smaller increase in acidity compared to the ortho and meta isomers.[5]

Substituents like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) introduce even stronger electron-withdrawing properties. The -CF₃ group exerts a powerful -I effect with no resonance donation, while the -OCF₃ group has a weaker resonance contribution than fluorine.[6] Consequently, boronic acids bearing these groups exhibit significantly higher acidity.[5][6]

Comparative pKa Data for Substituted Phenylboronic Acids
SubstituentPositionpKa ValueKey Electronic Effects
H-~8.8Reference
Fpara8.77-I effect partially offset by +M effect
Fmeta~7.8-8.0Strong -I effect dominates
Fortho~7.3-7.8Strongest -I effect, potential H-bonding
CF₃para7.62Strong -I effect, no +M effect
CF₃meta7.45Strong -I effect
OCF₃para8.00Strong -I effect, weak +M effect
OCF₃meta7.60Strong -I effect
2,3,4,6-Tetrafluoro-6.17Cumulative strong -I effects

Note: pKa values are approximate and can vary based on experimental conditions (e.g., solvent, temperature). Data compiled from sources.[5][7]

Probing the Electronic Environment with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the electronic structure of fluorinated phenylboronic acids. The chemical shifts of key nuclei, particularly ¹¹B, ¹⁹F, and ¹³C, provide direct insight into the local electronic environment.[3][8]

  • ¹¹B NMR: The boron nucleus is highly sensitive to changes in electron density. Increased Lewis acidity and electron withdrawal from the phenyl ring typically lead to a downfield shift (higher ppm) in the ¹¹B NMR spectrum.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is also indicative of its electronic environment and can be correlated with the electronic effects of other substituents on the ring.[3]

  • ¹³C NMR: The signal for the carbon atom directly bonded to the boron (C-B) is particularly informative. Electron-withdrawing fluorine substituents influence the chemical shift of this carbon, reflecting the overall electronic nature of the aryl group.[9]

Systematic NMR studies have established a clear correlation between spectroscopic data and the structural and electronic properties of these compounds.[8][10][11]

Implications for Reactivity: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and fluorinated phenylboronic acids are critical coupling partners for introducing fluorinated motifs into complex molecules like pharmaceuticals.[12][13][14] The electronic properties of the boronic acid play a crucial role in the efficiency of the catalytic cycle, particularly the transmetalation step.

An increase in the Lewis acidity of the boronic acid can facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium center. However, highly electron-deficient arylboronic acids, especially those with multiple fluorine substituents, exhibit increased susceptibility to a detrimental side reaction: protodeboronation .[15][16] This process involves the cleavage of the C-B bond by a proton source (e.g., water), replacing it with a C-H bond, which terminates the catalytic cycle for that molecule.[16]

Therefore, a careful balance must be struck. The enhanced Lewis acidity is beneficial for reactivity, but reaction conditions (e.g., choice of base, solvent, temperature) must be carefully optimized to minimize competing protodeboronation, especially when working with highly fluorinated substrates.[15][16]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->OxAdd Base Base Base->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Determination of pKa by Spectrophotometric Titration

To ensure the trustworthiness and practical applicability of this guide, we provide a standardized protocol for determining the pKa of a fluorinated phenylboronic acid. This method relies on the change in UV absorbance as the boronic acid B(OH)₂ (neutral form) is converted to the boronate B(OH)₃⁻ (anionic form) with increasing pH.

Materials and Equipment:
  • Fluorinated phenylboronic acid sample

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Buffer solutions covering a range of pH values (e.g., pH 6 to 10)

  • Standardized NaOH and HCl solutions (e.g., 0.1 M)

  • Volumetric flasks and pipettes

  • Solvent (e.g., deionized water, or a water/dioxane mixture for less soluble compounds[7])

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately prepare a stock solution of the fluorinated phenylboronic acid of known concentration (e.g., 1 mM) in the chosen solvent.

  • Sample Preparation: For each pH value to be tested, pipette a fixed volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to create a series of solutions with constant boronic acid concentration across a range of pH values.

  • pH Measurement: Accurately measure and record the final pH of each prepared sample using a calibrated pH meter.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-350 nm). The acidic (boronic acid) and basic (boronate) forms will have different absorbance spectra.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the measured pH for each sample. The resulting curve should be sigmoidal.

    • The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

pKa_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Boronic Acid Stock Solution prep_buffers Create Series of Samples in Different pH Buffers prep_stock->prep_buffers measure_ph Measure Final pH of Each Sample prep_buffers->measure_ph measure_uv Record UV-Vis Spectrum for Each Sample prep_buffers->measure_uv plot_data Plot Absorbance vs. pH measure_ph->plot_data measure_uv->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa (Inflection Point) fit_curve->determine_pka

Caption: Experimental workflow for pKa determination via spectrophotometric titration.

Conclusion and Outlook

The electronic effects of substituents in fluorinated phenylboronic acids are a predictable yet nuanced interplay of inductive and resonance phenomena. A thorough understanding of these principles, quantified by pKa values and probed by NMR spectroscopy, is essential for leveraging these powerful reagents in synthesis. By correlating structure with acidity and reactivity, researchers can better anticipate challenges such as protodeboronation in Suzuki-Miyaura couplings and rationally design next-generation pharmaceuticals and advanced materials with precisely tailored properties. The continued exploration of these electronic landscapes will undoubtedly fuel further innovation across the chemical sciences.

References

The Strategic Role of 2-Ethoxy-4-fluorophenylboronic Acid in the Drug Discovery Pipeline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The deliberate incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability. Among the vast arsenal of reagents available to medicinal chemists, functionalized phenylboronic acids have emerged as indispensable tools, largely due to their versatility in robust carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of 2-Ethoxy-4-fluorophenylboronic acid , a key building block in the synthesis of targeted therapeutics. Through a detailed case study of the MET kinase inhibitor BMS-777607, we will explore the rationale behind its selection and compare its utility against alternative boronic acids employed in the development of other inhibitors of the same target class.

The Rise of Fluorinated Boronic Acids in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and bioavailability.[1] Phenylboronic acids, as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provide a powerful platform for the construction of biaryl and heteroaryl structures prevalent in many kinase inhibitors.[2] The combination of these two features in molecules like this compound offers a compelling value proposition in drug design. The fluorine atom can modulate the electronic properties of the phenyl ring, influencing pKa and lipophilicity, while the ethoxy group can serve as a key interaction point with the target protein or as a handle for further chemical modification.[3]

Case Study: BMS-777607, a Selective MET Kinase Inhibitor

The c-Met proto-oncogene, a receptor tyrosine kinase, is a high-value target in oncology due to its role in tumor growth, invasion, and metastasis.[4] BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, which has advanced to clinical trials.[5] A critical structural feature of BMS-777607 is the N-(4-fluorophenyl)-4-ethoxy-2-pyridone moiety. The synthesis of this core structure relies on the precursor, 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid .[3] While the detailed synthetic route to this intermediate may involve multiple steps, the incorporation of the 4-fluorophenyl group onto the pyridinone nitrogen is a key transformation where a boronic acid derivative is the reagent of choice.

Logical Flow of a Potential Synthetic Route

The following diagram illustrates a plausible synthetic strategy for the formation of the key pyridinone core of BMS-777607, highlighting the likely application of a Chan-Lam N-arylation reaction, a common method for forming N-aryl bonds using boronic acids.

G cluster_0 Synthesis of Pyridinone Core start 4-Hydroxy-2-pyridone derivative coupling Chan-Lam N-Arylation (Cu(OAc)2, base, O2) start->coupling boronic_acid 4-Fluorophenylboronic acid boronic_acid->coupling intermediate 1-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydropyridine derivative coupling->intermediate etherification Etherification (e.g., Ethyl iodide, base) intermediate->etherification final_intermediate 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine derivative etherification->final_intermediate

Caption: Plausible synthetic pathway for the N-aryl-4-ethoxypyridinone core of BMS-777607.

Comparative Analysis with Alternative Boronic Acids in MET Kinase Inhibitor Synthesis

To objectively evaluate the utility of this compound, it is instructive to compare it with the building blocks used in the synthesis of other MET kinase inhibitors. We will consider two prominent examples: Foretinib (GSK1363089) and Capmatinib (INCB28060) .

Alternative 1: 4-Fluorophenylboronic Acid in Foretinib

Foretinib is a multi-kinase inhibitor that targets c-Met and VEGFR-2.[6] Its structure features an N'1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide moiety. While not a direct biaryl linkage to the core, the synthesis of this side chain involves the use of 4-fluorophenylaniline , which itself can be synthesized via a Chan-Lam or Buchwald-Hartwig amination of 4-fluorophenylboronic acid. The choice of a simple 4-fluorophenyl group highlights a focus on leveraging the beneficial effects of fluorine on metabolic stability and binding interactions without additional steric bulk.

Alternative 2: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Precursor in Capmatinib

Capmatinib is another selective c-MET inhibitor.[7] Its structure contains a 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][3][6][8]triazin-2-yl)benzamide core. The biaryl linkage in Capmatinib is formed via a Suzuki coupling between a brominated 1,2,4-triazine and an aryl boronate. The boronate partner is prepared from 4-bromo-2-fluoro-benzonitrile.[3] This precursor highlights a different synthetic strategy where the functional groups on the phenyl ring are more complex, incorporating both a fluorine atom and a nitrile group that is later converted to a methylamide. This approach allows for the introduction of a key hydrogen bond donor/acceptor moiety.

Performance Comparison

The choice of boronic acid is dictated by the specific structure-activity relationship (SAR) of the drug target and the desired physicochemical properties of the final compound. The following table provides a comparative overview of the boronic acid precursors and their contributions to the respective MET kinase inhibitors.

FeatureBMS-777607 (via this compound derivative)Foretinib (via 4-Fluorophenylboronic acid)Capmatinib (via (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid precursor)
Boronic Acid Precursor This compound (inferred)4-Fluorophenylboronic acid4-Bromo-2-fluorobenzonitrile (precursor to boronate)
Key Substituents 2-Ethoxy, 4-Fluoro4-Fluoro2-Fluoro, 4-Methylcarbamoyl
Role of Substituents The ethoxy group likely engages in specific interactions within the ATP binding pocket of MET kinase, while the fluorine enhances metabolic stability and binding affinity.The single fluorine atom provides the metabolic stability and lipophilicity benefits of fluorination with minimal steric hindrance.The fluorine atom contributes to metabolic stability, while the methylcarbamoyl group acts as a crucial hydrogen bond donor and acceptor, significantly influencing binding affinity.
Synthetic Complexity Moderate: Requires introduction of two distinct functional groups on the phenyl ring.Low: A commercially available and relatively simple boronic acid.High: Requires a multi-step synthesis to install the methylcarbamoyl group.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for key synthetic transformations relevant to the case studies discussed.

Protocol 1: Chan-Lam N-Arylation of a Pyridinone (Representative)

This protocol describes a general procedure for the copper-catalyzed N-arylation of a pyridinone derivative with a phenylboronic acid, a key step in the synthesis of the BMS-777607 core.

Workflow Diagram:

G cluster_0 Chan-Lam N-Arylation Protocol reagents Combine Pyridinone, Phenylboronic Acid, Cu(OAc)2, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) under Air reagents->reaction workup Aqueous Workup and Extraction with Organic Solvent reaction->workup purification Purify by Column Chromatography workup->purification product Isolated N-Aryl Pyridinone purification->product

Caption: Step-by-step workflow for a representative Chan-Lam N-arylation reaction.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the 4-hydroxypyridinone derivative (1.0 eq), the corresponding phenylboronic acid (1.5 eq), copper(II) acetate (0.2 eq), and a suitable base such as triethylamine (2.0 eq).

  • A suitable solvent, such as dichloromethane or toluene, is added to the flask.

  • The reaction mixture is stirred vigorously and heated to 80-100 °C under an atmosphere of air for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the copper catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl pyridinone.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis (Representative)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, a foundational reaction in the synthesis of many kinase inhibitors, including the biaryl core of Capmatinib.

Workflow Diagram:

G cluster_0 Suzuki-Miyaura Coupling Protocol reagents Combine Aryl Bromide, Arylboronic Acid, Pd Catalyst, Ligand, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction with Organic Solvent reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification product Isolated Biaryl Product purification->product

Caption: Step-by-step workflow for a representative Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added to the flask.

  • The reaction mixture is heated to 80-110 °C with vigorous stirring for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography or recrystallization to yield the pure biaryl product.

Conclusion: The Calculated Choice of a Building Block

The case study of BMS-777607 and its comparison with Foretinib and Capmatinib underscore that the selection of a phenylboronic acid in drug discovery is a highly strategic decision. This compound represents a sophisticated building block that combines the metabolic stability conferred by fluorine with the potential for specific hydrogen bonding or steric interactions through its ethoxy group. While simpler alternatives like 4-fluorophenylboronic acid offer a more straightforward synthetic route, and more complex precursors enable the introduction of key pharmacophoric elements, the choice of this compound reflects a nuanced approach to optimizing the overall pharmacological profile of a drug candidate. This guide demonstrates that a deep understanding of the interplay between chemical structure, synthetic feasibility, and biological activity is paramount in the rational design of next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like 2-Ethoxy-4-fluorophenylboronic acid are not merely regulatory hurdles; they are fundamental to ensuring a safe, compliant, and environmentally responsible research environment. Mismanagement of chemical waste can compromise personnel safety, lead to environmental contamination, and incur significant regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, grounding our practice in a deep understanding of the material's properties and the regulatory landscape.

Pre-Disposal Hazard Assessment: Know Your Reagent

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. This compound, like many boronic acid derivatives, is not benign. It is classified as a hazardous substance requiring careful handling throughout its lifecycle.

The primary hazards, as identified in Safety Data Sheets (SDS), are skin and eye irritation.[1] All handling and disposal operations must therefore be conducted with the assumption that this material is hazardous, mandating the use of appropriate Personal Protective Equipment (PPE).

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[1]

| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

This hazard profile dictates that the compound and any materials contaminated with it must be treated as regulated hazardous waste. Under no circumstances should it be disposed of in standard trash or poured down the drain.[2]

The foundation of a compliant disposal program is your institution's Chemical Hygiene Plan (CHP).[3][4] This document, mandated by the Occupational Safety and Health Administration (OSHA), outlines the specific procedures for handling hazardous chemicals in your laboratory.[5][6] Always consult your CHP and your institution's Environmental Health and Safety (EHS) office before establishing a new waste stream.

The Core Disposal Workflow: Segregation, Containment, and Labeling

The proper disposal of this compound waste hinges on a systematic workflow. The following diagram illustrates the critical decision points for segregating different forms of waste generated from this chemical.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Segregation & Disposal start Waste Containing This compound is_solid Is the waste primarily solid? start->is_solid solid_waste Solid Hazardous Waste Container (Halogenated Organics) is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste Container (Halogenated Organics) is_solid->liquid_waste No (e.g., solution) is_sharp Is it a contaminated sharp? is_sharp->solid_waste No sharps_waste Sharps Waste Container is_sharp->sharps_waste Yes (Needles, Scalpels) solid_waste->is_sharp Contaminated Gloves, Wipes, Weigh Boats

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation : All waste must be correctly identified.[7] As this compound is a fluorinated organic compound, it must be segregated into a halogenated organic waste stream.[8] Never mix boronic acids with incompatible chemicals like strong oxidizing agents or strong bases in the same waste container.[9]

    • Solid Waste : Unused or expired reagent, contaminated weigh paper, gloves, and paper towels should be collected in a designated solid hazardous waste container.[2]

    • Liquid Waste : Solutions containing this compound must be collected in a separate, clearly labeled container for liquid hazardous waste.[2][10]

    • Contaminated Sharps : Any needles, syringes, or razor blades contaminated with the chemical must be disposed of immediately in a puncture-resistant sharps container to prevent injury.[11]

  • Waste Containment :

    • Use only containers that are compatible with the chemical waste and are in good condition.[11] For liquids, the container must be leak-proof and have a screw-top cap.[10]

    • Crucially, waste containers must be kept closed at all times except when adding waste.[10][12] This is a common EPA violation and is essential to prevent the release of vapors and avoid spills.[10]

  • Labeling : Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5][10] The container must be clearly marked with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • Any other identifiers required by your institution's EHS office.

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area.[10] This area should be well-ventilated, secure, and away from incompatible materials until it is collected by EHS personnel or a licensed waste disposal company.[2][7]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[2] The goal is to remove all chemical residue.

The acidic nature of boronic acids provides a chemical basis for effective decontamination. They react with bases to form water-soluble boronate salts.[13][14] This property can be used to enhance the rinsing process. However, a more conventional and universally accepted approach is a triple rinse with a suitable solvent.

G cluster_0 Initial State cluster_1 Decontamination Protocol cluster_2 Final Disposal start Empty, Contaminated Container rinse1 Rinse 1: Add suitable solvent (e.g., Acetone, Methanol) start->rinse1 collect1 Collect Rinseate in Liquid Hazardous Waste rinse1->collect1 rinse2 Rinse 2: Repeat solvent rinse collect1->rinse2 collect2 Collect Rinseate rinse2->collect2 rinse3 Rinse 3: Repeat solvent rinse collect2->rinse3 collect3 Collect Rinseate rinse3->collect3 dry Air dry container in a ventilated area (fume hood) collect3->dry deface Deface or remove original label dry->deface dispose Dispose of container in appropriate lab glass/ plastic waste stream deface->dispose

References

A Senior Application Scientist's Guide to Handling 2-Ethoxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Ethoxy-4-fluorophenylboronic acid (CAS No. 480438-58-2). In drug discovery and development, where precision and safety are paramount, understanding the nuances of the reagents we work with is non-negotiable. This guide moves beyond a simple checklist, offering a procedural and logical framework for mitigating risks. Our goal is to empower you with the knowledge to handle this compound with the confidence that comes from a deep understanding of its properties and the rationale behind each safety protocol.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified with specific hazards that dictate our handling procedures. The primary, documented risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3]

While not always listed for this specific compound, related boronic acids may also cause respiratory irritation, a common hazard for powdered or crystalline solids that can become airborne.[4] Therefore, our protocols are designed to prevent contact with skin and eyes and to minimize the inhalation of dust particles.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table summarizes the mandatory equipment for handling this compound, grounded in its specific hazard profile.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[5][6] A full-face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7][8][9]This is a non-negotiable control to protect against the compound's classification as a serious eye irritant.[1][3] Accidental contact can lead to significant injury.
Hand Protection Chemically resistant nitrile gloves are the standard recommendation.[7][8][10] Gloves must be inspected for integrity before each use and disposed of immediately after contact or completion of work.[8][9]To prevent direct skin contact, which is known to cause irritation.[1] Proper glove removal technique is essential to avoid contaminating the skin.
Body Protection A fully fastened, long-sleeved laboratory coat is required.[7][8] For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[7] Long pants and closed-toe shoes are mandatory.[8]This protects the skin on the arms and body from accidental spills and contamination.[8] Contaminated clothing must be removed immediately and washed before reuse.[1][6]
Respiratory Protection For handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary.[7] If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) must be used to prevent inhalation.[5][8]This is a precautionary measure to prevent potential respiratory tract irritation from airborne dust particles, a common risk with solid chemical reagents.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring a safe experimental outcome.

Preparation & Engineering Controls
  • Designate the Workspace: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][11][12]

  • Verify Emergency Equipment: Before starting, confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][8][12]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood before bringing the chemical into the workspace. This minimizes movement and potential for exposure.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Chemical Handling
  • Container Management: Keep the chemical container tightly closed when not in use.[8][13]

  • Minimize Dust: When transferring the solid compound, use techniques and tools (like a spatula) that minimize the generation of dust.[8] Avoid pouring the powder directly.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, ensure it is in a draft-shielded enclosure and handle the container with care to prevent dust dispersal.

Post-Handling & Decontamination
  • Clean Workspace: Decontaminate the work area with an appropriate solvent, followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][7][11] Do not eat, drink, or smoke in laboratory areas.[7][14]

Spill and Disposal Plans

Emergency Spill Response
  • Containment: For small spills, use an inert, dry absorbent material like sand or vermiculite to cover the spill.[7] Avoid raising dust during this process.[7]

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[7][12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.[7]

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol

All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[7][11][15]

  • Segregate Waste: Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[15]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.[15]

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][15] Never dispose of this chemical down the drain or in regular trash.[11][15]

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Risks & Review SDS B Verify Fume Hood & Emergency Equipment A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Workspace in Fume Hood C->D Proceed to Handling E Handle Chemical (Minimize Dust) D->E F Securely Close Container E->F G Decontaminate Workspace F->G Proceed to Cleanup H Segregate & Label Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K Safe Completion J->K End of Process

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.